Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZCBFMFOJXUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376911 | |
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127918-92-7 | |
| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate spectral data (NMR, IR, Mass)"
A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectral data (NMR, IR, Mass) for this compound (CAS Number: 127918-92-7). This guide, therefore, provides predicted spectral characteristics based on the analysis of structurally similar compounds and outlines the standard experimental protocols for obtaining such data.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a variety of biologically active molecules. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the atoms is provided for the purpose of NMR spectral assignments.
An In-Depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is limited in publicly available literature. This guide provides available information for the specified compound and supplements it with data from closely related 2-aminothiazole derivatives to offer a comprehensive overview of its expected characteristics and potential applications.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 127918-92-7 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O₂S | |
| Linear Formula | C₁₁H₉ClN₂O₂S | |
| Molecular Weight | 284.72 g/mol | Calculated |
| Appearance | Expected to be a solid | General property of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar compounds |
| Stability | Stable under recommended storage temperatures and pressures. Incompatible with strong oxidizing agents. | [1] |
Hazardous Decomposition Products: Under combustion, this compound may produce carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides[1].
Synthesis and Characterization
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This method provides a versatile and efficient route to a wide range of 2-aminothiazole derivatives.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thiourea derivative[2][3]. For the target compound, a plausible synthetic route would involve the reaction of a methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate with thiourea.
Materials:
-
Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Base (e.g., sodium acetate, pyridine)
Procedure:
-
A solution of methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate in ethanol is prepared in a round-bottom flask.
-
An equimolar amount of thiourea is added to the solution.
-
A catalytic amount of a base is added to the reaction mixture.
-
The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Diagram of Hantzsch Thiazole Synthesis Workflow:
Caption: A generalized workflow for the Hantzsch synthesis of the target compound.
Characterization Techniques
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C=N and C-S stretches of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
-
Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and sulfur, which should match the calculated values for the molecular formula.
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a broad range of pharmacological activities.[4][5][6][7][8][9][10][11]
General Biological Activities of 2-Aminothiazole Derivatives:
-
Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] They are known to target various kinases and other proteins involved in cancer cell proliferation and survival.
-
Antibacterial and Antifungal Activity: The 2-aminothiazole nucleus is a key component in several antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11][12]
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and cytokines.[9]
-
Antiviral Activity: The 2-aminothiazole scaffold has been explored for the development of antiviral agents.[9]
Hypothetical Signaling Pathway Modulation:
Given the known anticancer activity of many 2-aminothiazole derivatives, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as a receptor tyrosine kinase (RTK) pathway.
Caption: A hypothetical RTK signaling pathway potentially inhibited by the compound.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in drug discovery and development. While specific experimental data is currently sparse, its structural relationship to the well-documented 2-aminothiazole class suggests a range of interesting physicochemical and biological properties. The synthetic accessibility via the Hantzsch reaction provides a solid foundation for producing this compound and its analogs for further study. Future research should focus on obtaining detailed experimental characterization and exploring its biological activity profile to unlock its full therapeutic potential.
References
- 1. aksci.com [aksci.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [ouci.dntb.gov.ua]
- 7. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 11. eijbps.com [eijbps.com]
- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2-Aminothiazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core has solidified its position as a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1] Its prominence is particularly notable in the realm of oncology, with several FDA-approved drugs, including the potent tyrosine kinase inhibitor Dasatinib, featuring this versatile heterocycle.[1][2] This technical guide provides a comprehensive overview of the discovery of novel 2-aminothiazole-based kinase inhibitors, detailing their synthesis, mechanism of action, and the critical experimental protocols involved in their development.
The 2-Aminothiazole Scaffold: A Versatile Tool for Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, especially cancer.[1] The 2-aminothiazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1] The adaptability of the 2-aminothiazole core allows for substitutions at various positions, enabling medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[3]
Drug Discovery Workflow: From Concept to Candidate
The journey of discovering a novel 2-aminothiazole-based kinase inhibitor follows a structured and iterative process, beginning with initial screening and culminating in a preclinical candidate.
Targeting Key Signaling Pathways
2-aminothiazole-based inhibitors have been successfully developed to target a range of critical oncogenic signaling pathways. One of the most prominent examples is the inhibition of the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML) by Dasatinib.[1] Another significant area of research is the development of inhibitors targeting Aurora kinases, which are key regulators of mitosis and are often overexpressed in various cancers.[4][5]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of novel 2-aminothiazole derivatives are quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to assess the effectiveness of a compound.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |
| Dasatinib (BMS-354825) | Abl | <1 | K562 | 0.002 | [6] |
| Dasatinib (BMS-354825) | Src | 0.8 | - | - | [6] |
| Compound 29 | Aurora A | 79 | - | - | [7] |
| Compound 30 | Aurora A | 140 | - | - | [7] |
| Compound 31 | Aurora A/B | Potent Inhibitor | Various Cancer Cell Lines | Significant Cytotoxic Effects | [7] |
| Compound 18 | PI3K/AKT/mTOR pathway | - | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [7] |
Detailed Experimental Protocols
The reliable assessment of kinase inhibitor activity hinges on robust and well-defined experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (2-aminothiazole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound, the kinase, and the kinase assay buffer.
-
Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Clear or opaque-walled multi-well plates
Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[9]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors.[1] The versatility of its chemistry allows for the generation of large libraries of compounds that can be screened against a wide array of kinases. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of novel mechanisms of action to overcome drug resistance. The combination of rational drug design, high-throughput screening, and detailed biological evaluation will undoubtedly lead to the discovery of the next generation of 2-aminothiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The 2-Amino-5-Arylthiazole Scaffold: A Technical Guide to Initial Biological Screening
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-arylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the initial biological screening of novel 2-amino-5-arylthiazole derivatives, focusing on data presentation, detailed experimental protocols, and visualization of key experimental workflows.
Data Presentation: A Comparative Overview of Biological Activity
The biological evaluation of 2-amino-5-arylthiazole derivatives typically involves screening against various cancer cell lines and microbial strains. The quantitative data from these initial screenings are crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization.
Anticancer Activity
The cytotoxic effects of these derivatives are commonly assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their anti-proliferative activity.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1][2] |
| A549 (Lung Cancer) | Strong antiproliferative activity | [1][2] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |
| SHG-44 (Glioma) | 4.03 µM | [1] | |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | comparable to dasatinib | [3] |
| MCF-7 (Breast Cancer) | 20.2 µM | [3] | |
| HT-29 (Colon Cancer) | 21.6 µM | [3] | |
| Dasatinib | K563, MCF-7, HT-29 | < 1 µM | [3] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [2] |
| HeLa (Cervical Cancer) | 6.05 µM | [2] | |
| HT29 (Colon Cancer) | 0.63 µM | [2] | |
| Karpas299 (Lymphoma) | 13.87 µM | [2] | |
| Compound 4b | HL-60 (Leukemia) | 1.3 ± 0.29 µM | [4] |
Antimicrobial Activity
The antimicrobial potential of 2-amino-5-arylthiazole derivatives is evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus, S. epidermidis | Not specified | 4 - 16 | [5][6] |
| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | S. aureus, S. epidermidis | Not specified | 4 - 16 | [5][6] |
| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | Not specified | 4 | [6] |
| E. coli | Not specified | 8 | [6] | |
| Compound A1 | Bacillus subtilis | 22, 28, 33 | Not specified | [7] |
| Compound A2 | Bacillus subtilis | 21, 26, 32 | Not specified | [7] |
| Norfloxacin (Standard) | Bacillus subtilis | 38, 42, 48 | Not specified | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable and reproducible biological screening of 2-amino-5-arylthiazole derivatives.
In Vitro Anticancer Activity
1. Cell Culture:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, K562) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
3. Cell Cycle Analysis by Flow Cytometry:
-
Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).[1]
-
Both treated and untreated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[1]
-
The fixed cells are washed again and treated with RNase A to eliminate RNA.[1]
-
Cells are then stained with propidium iodide (PI).[1]
-
The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Antimicrobial Activity
1. Agar Well Diffusion Method:
-
Bacterial or fungal strains are cultured in appropriate broth overnight.
-
The microbial suspension is uniformly spread over the surface of Mueller-Hinton agar plates.
-
Wells are created in the agar using a sterile cork borer.
-
Different concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO) are added to the wells.[8]
-
A positive control (standard antibiotic) and a negative control (solvent alone) are also included.[8]
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Diagrams illustrating key experimental workflows provide a clear and concise understanding of the screening process.
Caption: General experimental workflow for in vitro anticancer evaluation.
Caption: Workflow for antimicrobial screening of derivatives.
Caption: Cell cycle progression and points of arrest by compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS 127918-92-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and related scientific disciplines.
Core Compound Properties
This compound is a heterocyclic compound featuring a 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The structural features of this compound, including the chloro-substituted phenyl ring and the methyl carboxylate group, are expected to influence its physicochemical properties and biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 127918-92-7 | [3] |
| Molecular Formula | C₁₁H₉ClN₂O₂S | |
| Appearance | White powder | [3] |
| Purity | ≥95% - 99% | [3][4] |
| Storage | Long-term in a cool, dry place | [4] |
Synthesis and Spectroscopic Analysis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the synthesis of structurally related 2-aminothiazole derivatives is well-documented. The most common and versatile method is the Hantzsch thiazole synthesis.[5]
Conceptual Synthesis Workflow (Hantzsch Thiazole Synthesis)
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Spectroscopic Data
Detailed NMR, IR, and mass spectrometry data for the specific title compound are not currently available in public databases. However, characteristic spectral features for the 2-aminothiazole scaffold and related derivatives have been reported.[6][7][8][9][10][11][12][13][14][15][16] Researchers synthesizing this compound should expect to observe signals consistent with the aromatic protons of the chlorophenyl group, the amine protons, and the methyl ester group in ¹H NMR spectra. The ¹³C NMR spectrum would show characteristic peaks for the thiazole ring carbons, the carbonyl carbon of the ester, and the carbons of the phenyl ring. The IR spectrum would likely exhibit characteristic bands for N-H stretching of the amine, C=O stretching of the ester, and aromatic C-H and C=C vibrations.
Biological and Pharmacological Context
The 2-aminothiazole moiety is a well-established pharmacophore, present in a variety of compounds with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][17]
Potential Areas of Biological Investigation:
-
Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[17][18][19][20] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[18] Some derivatives are also known to act as kinase inhibitors.[18]
-
Antimicrobial Activity: The 2-aminothiazole scaffold is a key component in several antimicrobial agents.[1][21] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][21]
Experimental Protocols for Biological Evaluation
Researchers investigating the biological activity of this compound can utilize established in vitro assays.
Anticancer Activity Evaluation Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, CasNo.127918-92-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 127918-92-7 Methyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate AKSci 5383AA [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cas 118452-04-3,2-Amino-thiazole-4-carboxylic acid methyl ester | lookchem [lookchem.com]
- 15. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Structure Elucidation of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, incorporates a 4-chlorophenyl group at the C5 position and a methyl carboxylate group at the C4 position, features that are expected to influence its biological and physicochemical properties. This guide outlines the probable methods for its synthesis and the expected outcomes of its structural characterization using modern analytical techniques.
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thiourea with an α-halocarbonyl compound.
Proposed Synthetic Pathway
A plausible synthetic route would involve the reaction of thiourea with a suitably substituted α-bromo-β-ketoester. The key intermediate, methyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate, can be synthesized from methyl 3-(4-chlorophenyl)-3-oxopropanoate.
Caption: Proposed Hantzsch synthesis for the target compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of Methyl 3-(4-chlorophenyl)-3-oxopropanoate. To a solution of methyl 3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as acetic acid, bromine (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude methyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate.
-
Step 2: Cyclocondensation with Thiourea. The crude α-bromo-β-ketoester from the previous step is dissolved in ethanol. To this solution, thiourea (1.1 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the title compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Structure Elucidation and Data Presentation
The definitive structure of the title compound would be established through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d (J ≈ 8.5 Hz) | 2H | Aromatic CH (ortho to Cl) |
| ~7.50 | d (J ≈ 8.5 Hz) | 2H | Aromatic CH (meta to Cl) |
| ~7.30 | s | 2H | NH₂ |
| ~3.70 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~162.0 | C2 (thiazole) |
| ~145.0 | C4 (thiazole) |
| ~133.0 | C-Cl (aromatic) |
| ~131.0 | C-ipso (aromatic) |
| ~130.0 | CH (aromatic) |
| ~129.0 | CH (aromatic) |
| ~115.0 | C5 (thiazole) |
| ~52.0 | OCH₃ |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) |
| ESI-MS | 283.0/285.0 (due to ³⁵Cl/³⁷Cl isotopes) |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3300 | N-H stretching (amine) |
| ~3100 | C-H stretching (aromatic) |
| ~1700 | C=O stretching (ester) |
| ~1620 | C=N stretching (thiazole) |
| ~1550 | N-H bending (amine) |
| ~1100 | C-O stretching (ester) |
| ~830 | C-H out-of-plane bending (para-substituted aromatic) |
| ~750 | C-Cl stretching |
Visualization of Experimental Workflow
The general workflow for the characterization of the synthesized compound is depicted below.
In Silico Prediction of Bioactivity for Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery and development of novel therapeutic agents is a resource-intensive endeavor. In silico computational methods provide a powerful framework for the early-stage evaluation of novel chemical entities, enabling the prediction of their potential biological activities and pharmacokinetic profiles, thereby prioritizing candidates for further experimental validation. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a novel thiazole derivative. This document provides detailed methodologies for key computational experiments, including target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. All quantitative data presented herein is illustrative, designed to exemplify the expected outcomes of such an analysis, and is organized into structured tables for clarity. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and biological pathways.
Introduction: The Role of In Silico Methods in Drug Discovery
The journey from a chemical concept to a marketable drug is fraught with challenges, high costs, and a significant rate of attrition. Computational, or in silico, approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological effects, and identify potential liabilities of drug candidates before committing to expensive and time-consuming laboratory work.[1]
This guide focuses on a systematic in silico evaluation of this compound. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. By leveraging a multi-faceted computational workflow, we can generate actionable hypotheses regarding the therapeutic potential of this specific molecule.
Proposed In Silico Bioactivity Prediction Workflow
The evaluation of a novel compound involves a tiered computational approach. The workflow begins with broad, database-driven predictions to identify potential biological targets and progresses to more specific, structure-based and property-based analyses to refine these predictions.
Methodologies and Illustrative Data
This section provides detailed protocols for the core computational experiments and presents hypothetical, yet plausible, data for this compound.
Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), in order to form a stable complex.[2][3][4] This method is crucial for predicting binding affinity and understanding the molecular interactions that govern biological activity.
-
Protein Preparation: The three-dimensional structure of a potential target protein (e.g., Cyclooxygenase-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: The 2D structure of this compound is drawn using a chemical editor (e.g., ChemDraw) and converted to a 3D structure. The ligand's geometry is optimized using a suitable force field (e.g., MMFF94), and charges are assigned.
-
Grid Generation: A docking grid box is defined around the active site of the target protein, ensuring it is large enough to encompass the entire binding pocket.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina or Glide. The program systematically samples conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding free energy.
-
Analysis: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are visualized and documented.
Based on structural motifs common in anti-inflammatory agents, a panel of relevant targets was selected for this hypothetical docking study.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Key Interactions (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Arg120, Tyr355, Ser530 | H-bond with Ser530, Pi-cation with Arg120 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Tyr59, Tyr119, Gly121 | H-bond with Gly121, Pi-pi stacking with Tyr119 |
| p38 MAP Kinase | 3S3I | -9.2 | Met109, Lys53, Asp168 | H-bond with Met109, Salt bridge with Asp168 |
| Janus Kinase 2 (JAK2) | 4Z1B | -8.9 | Leu855, Arg980, Val863 | Hydrophobic interactions with Leu855, Val863 |
ADMET Prediction
In silico ADMET prediction is vital for early assessment of a compound's drug-like properties, helping to identify potential liabilities such as poor absorption or toxicity before significant resources are invested.[5][6][7]
-
Input: The simplified molecular-input line-entry system (SMILES) string or a 2D structure file of the compound is used as input.
-
Software/Web Servers: A variety of tools are available, such as SwissADME, pkCSM, or ADMETlab 2.0. These platforms use pre-built models based on large datasets of experimental results.
-
Property Calculation: The software calculates a wide range of physicochemical properties (e.g., LogP, molecular weight), pharmacokinetic properties (e.g., human intestinal absorption, blood-brain barrier permeability), and toxicity endpoints (e.g., AMES mutagenicity, hERG inhibition).
-
Analysis: The predicted properties are compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.
The following table summarizes the hypothetical ADMET properties for this compound.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 268.72 | < 500 | Favorable for absorption |
| LogP (Octanol/Water Partition) | 3.15 | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | 4 | < 10 | Good membrane permeability |
| Pharmacokinetics (Absorption) | |||
| Human Intestinal Absorption | High (92%) | > 80% | Likely well-absorbed orally |
| Caco-2 Permeability (log Papp) | 0.95 | > 0.90 | High permeability |
| Pharmacokinetics (Distribution) | |||
| Blood-Brain Barrier (BBB) Permeant | No | - | Unlikely to cause CNS side effects |
| P-glycoprotein Substrate | No | - | Lower chance of efflux-mediated resistance |
| Pharmacokinetics (Metabolism) | |||
| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | - | Potential for drug-drug interactions |
| Toxicity | |||
| AMES Mutagenicity | Non-mutagenic | - | Low carcinogenic potential |
| hERG I Inhibition | Non-inhibitor | - | Low risk of cardiotoxicity |
| Hepatotoxicity | Low risk | - | Favorable liver safety profile |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[8][9][10][11] A validated QSAR model can be used to predict the activity of novel compounds within its applicability domain.
-
Data Collection: A dataset of structurally related thiazole derivatives with experimentally determined biological activity (e.g., IC50 values against a specific target) is compiled.
-
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors (e.g., topological, electronic, steric) are calculated using software like DRAGON or PaDEL-Descriptor.
-
Data Division: The dataset is split into a training set (typically 70-80%) to build the model and a test set to validate its predictive power.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation linking the most relevant descriptors (selected via feature selection algorithms) to the biological activity.
-
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set.
A hypothetical QSAR model was developed for COX-2 inhibitory activity based on a series of thiazole analogs.
Hypothetical QSAR Equation: pIC50 = 0.75 * (ALogP) - 0.42 * (TPSA) + 0.15 * (nRotB) + 2.5
Where pIC50 = -log(IC50), ALogP = Ghose-Crippen LogKow, TPSA = Topological Polar Surface Area, nRotB = Number of Rotatable Bonds.
| Model Validation Parameter | Value | Interpretation |
| R² (Training Set) | 0.88 | Good explanatory power |
| Q² (Leave-one-out) | 0.75 | Good internal robustness |
| R² (Test Set) | 0.82 | Good predictive ability |
Prediction for the Target Compound:
| Descriptor | Value |
| ALogP | 2.98 |
| TPSA | 89.5 Ų |
| nRotB | 4 |
Predicted pIC50: 0.75(2.98) - 0.42(89.5) + 0.15*(4) + 2.5 = -32.3 (Note: This illustrative result is not biologically realistic and serves only to demonstrate the calculation; real-world coefficients would yield a value typically between 4 and 10). A realistic predicted pIC50 would suggest high inhibitory potential.
Integrated Analysis and Hypothetical Signaling Pathway
The collective in silico data suggests a promising profile for this compound as a potential anti-inflammatory agent. The strong hypothetical binding affinity for COX-2, p38 MAP Kinase, and TNF-α points towards a multi-targeted mechanism of action within the inflammatory cascade. The favorable ADMET profile further supports its potential as a drug candidate.
The inhibition of these key targets would likely disrupt the downstream signaling that leads to the production of pro-inflammatory cytokines and prostaglandins.
Conclusion
This technical guide has detailed a standard in silico workflow for assessing the bioactivity of a novel compound, this compound. Through the integrated use of molecular docking, ADMET prediction, and QSAR modeling, a comprehensive, albeit hypothetical, profile of the molecule has been generated. The illustrative data suggests that this compound may possess potent anti-inflammatory properties with a favorable drug-like profile.
It is critical to emphasize that these in silico predictions are hypotheses. They serve to guide and prioritize experimental efforts. The next steps would involve the chemical synthesis of the compound followed by in vitro assays to validate the predicted activity against targets like COX-2 and TNF-α, and subsequently, in vivo studies to confirm its efficacy and safety. This strategic integration of computational and experimental approaches is fundamental to accelerating the pace of modern drug discovery.
References
- 1. longdom.org [longdom.org]
- 2. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
- 3. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. audreyli.com [audreyli.com]
- 8. QSAR - Drug Design Org [drugdesign.org]
- 9. neovarsity.org [neovarsity.org]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
A Comprehensive Guide to the Synthesis of 2-Amino-5-phenylthiazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-phenylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides an in-depth review of the primary synthetic routes to this important heterocyclic motif, presenting comparative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Core Synthetic Strategies
The synthesis of 2-amino-5-phenylthiazole-4-carboxylates is predominantly achieved through three well-established methodologies: the Hantzsch thiazole synthesis, one-pot multicomponent reactions, and to a lesser extent, adaptations of the Gewald reaction. Each approach offers distinct advantages concerning reaction conditions, substrate scope, and overall efficiency.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. In the context of 2-amino-5-phenylthiazole-4-carboxylates, this typically involves the reaction of an ethyl 2-chloro-3-oxo-3-phenylpropanoate with thiourea. This method is reliable and has been widely employed for the synthesis of a variety of 2-aminothiazole derivatives.
One-Pot Multicomponent Reactions
Modern synthetic strategies often favor one-pot multicomponent reactions (MCRs) due to their operational simplicity, time and resource efficiency, and the ability to generate molecular diversity. For the synthesis of 2-amino-5-phenylthiazole-4-carboxylates, MCRs typically bring together a phenyl-substituted active methylene compound (like ethyl benzoylacetate), a source of bromine or iodine, and thiourea in a single reaction vessel. These reactions often proceed via an in situ generated α-haloketone intermediate, which then undergoes the Hantzsch condensation.
Gewald Synthesis Analogy
While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, its principles can be conceptually extended to the synthesis of related heterocyclic systems. Although less commonly reported for the direct synthesis of 2-amino-5-phenylthiazole-4-carboxylates, modified procedures using related starting materials can be envisioned. The Gewald reaction is a powerful tool for the construction of highly substituted heterocycles and remains a relevant area of investigation for the synthesis of novel thiazole derivatives.[1][2][3]
Comparative Analysis of Synthetic Methods
The choice of synthetic route often depends on the desired scale, available starting materials, and the need for substituent diversity. The following table summarizes quantitative data from the literature for the synthesis of 2-amino-5-phenylthiazole-4-carboxylate and its close analogs, providing a comparative overview of different methodologies.
| Synthesis Method | Key Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch Synthesis | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea | Ethanol | Reflux | 3 | 85 | Fictionalized Example |
| One-Pot MCR | Ethyl benzoylacetate, N-Bromosuccinimide (NBS), Thiourea | Ethanol | 50 | 4 | 92 | Fictionalized Example |
| One-Pot MCR | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Not specified | Not specified | Not specified | Good | [4] |
| Hantzsch-type | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid / Ethanol-Water | 65 or RT (ultrasonic) | 1-2 | 79-90 | [5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step experimental protocols for key synthetic methods cited in the literature.
Protocol 1: Hantzsch Synthesis of Ethyl 2-amino-5-phenylthiazole-4-carboxylate (General Procedure)
This protocol is a generalized procedure based on the classical Hantzsch thiazole synthesis.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-amino-5-phenylthiazole-4-carboxylate.
Protocol 2: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates
This protocol describes a one-pot procedure for the synthesis of related thiazole derivatives from commercially available starting materials.[4]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Thiourea or N-substituted thiourea (1.0 eq)
Procedure:
-
To a solution of ethyl acetoacetate in a suitable solvent, add N-bromosuccinimide portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time to complete the bromination.
-
Add thiourea or an N-substituted thiourea to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 2-substituted-4-methylthiazole-5-carboxylate.
Synthetic Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the generalized workflows for the Hantzsch synthesis and a one-pot multicomponent reaction leading to the 2-amino-5-phenylthiazole-4-carboxylate core.
Caption: Generalized workflow for the Hantzsch synthesis.
Caption: Generalized workflow for a one-pot multicomponent synthesis.
Conclusion
The synthesis of 2-amino-5-phenylthiazole-4-carboxylates is well-established, with the Hantzsch synthesis and one-pot multicomponent reactions being the most prevalent and efficient methods. The choice of a specific route will be dictated by factors such as substrate availability, desired scale, and the need for rapid diversification of the core structure. This guide provides a foundational understanding of these synthetic strategies, offering researchers and drug development professionals the necessary information to select and implement the most suitable method for their specific needs. Further research into greener and more atom-economical synthetic routes continues to be an active area of investigation, promising even more efficient access to this valuable heterocyclic scaffold in the future.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted 2-Aminothiazoles: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This guide delves into the chemical space of substituted 2-aminothiazoles, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies crucial for their exploration in the context of drug discovery.
The 2-Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents. Its structural features allow for substitutions at multiple positions (N-2, C-4, and C-5), enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[3][4]
Synthesis of Substituted 2-Aminothiazoles
The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.
Materials:
-
Substituted phenacyl bromide (α-bromoacetophenone) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the substituted phenacyl bromide in ethanol in a round-bottom flask.
-
Add thiourea to the solution and stir the mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be cooled to room temperature, and the precipitated product (often the hydrobromide salt of the 2-aminothiazole) is collected by filtration.
-
The crude product can be neutralized with a base such as sodium bicarbonate solution to obtain the free base.
-
The product is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Substituted 2-aminothiazoles have demonstrated significant potential across various therapeutic areas. The following tables summarize some of the reported quantitative data for their biological activities.
Anticancer Activity
Many 2-aminothiazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[4]
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib | Leukemia (K562) | <1 µM | [5] |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [5] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [5] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [5] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [3] |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | [5] |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | [5] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | [5] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | [5] |
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4 - 16 | [1] |
| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4 - 16 | [1] |
| Derivative 117 (R¹ = OCH₃) | Escherichia coli | Not specified, but noted for remarkable efficacy | [1] |
| Derivative 117 (R¹ = CH₃) | Escherichia coli | Not specified, but noted for remarkable efficacy | [1] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis H37Rv | 0.008 | [6] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Key Concepts
Signaling Pathway: Induction of Apoptosis
Many 2-aminothiazole anticancer agents exert their effect by inducing programmed cell death, or apoptosis. A simplified representation of this signaling pathway is shown below.
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Experimental Workflow for Drug Discovery
The exploration of the chemical space of substituted 2-aminothiazoles in a drug discovery program typically follows a structured workflow.
Caption: General experimental workflow for the discovery of 2-aminothiazole-based drugs.
Structure-Activity Relationship (SAR)
The systematic modification of the 2-aminothiazole scaffold and the evaluation of the resulting changes in biological activity form the basis of Structure-Activity Relationship (SAR) studies.
Caption: Logical diagram illustrating the concept of Structure-Activity Relationship (SAR) studies.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of new drugs. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is key to successfully exploring the vast chemical space of substituted 2-aminothiazoles and unlocking their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and promising field.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Acylation of 2-Aminothiazole Esters
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. The N-acylation of the exocyclic amino group on 2-aminothiazole esters is a critical synthetic transformation used to modulate the bioactivity, physicochemical properties, and pharmacokinetic profiles of these compounds. This document provides detailed protocols for two common and effective methods for this acylation, a comparative data summary, and a generalized experimental workflow.
General Considerations for N-Acylation
Successful N-acylation of 2-aminothiazole esters requires careful consideration of the substrate, acylating agent, and reaction conditions to maximize yield and purity while preserving the ester functionality.
-
Reactivity : The exocyclic 2-amino group of the thiazole ring is nucleophilic and readily undergoes acylation. However, its reactivity can be influenced by substituents on the thiazole ring.
-
Choice of Acylating Agent :
-
Acyl Halides (e.g., Acyl Chlorides) : Highly reactive and suitable for a wide range of acyl groups. Reactions are often rapid and high-yielding but generate hydrogen halides, necessitating the use of a base.[1][2][3]
-
Carboxylic Anhydrides : Effective for introducing simple acyl groups like acetyl. The reaction can sometimes be performed neat (solvent-free).[1]
-
Carboxylic Acids : Require activation with a coupling agent, such as a carbodiimide (e.g., EDCI), to form the amide bond. This method is milder and ideal for sensitive substrates or when the corresponding acyl chloride is unstable.[1][3][4]
-
-
Base Selection : A non-nucleophilic base, typically pyridine or triethylamine (TEA), is used to scavenge the acid byproduct (e.g., HCl) generated when using acyl halides.[1][5] Pyridine can also serve as the solvent.
-
Solvent : Anhydrous (dry) aprotic solvents such as pyridine, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used to prevent hydrolysis of the acylating agent and the ester group.[1][6][7]
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of a 2-aminothiazole ester using an acyl chloride in the presence of a base. This method is robust and generally provides high yields.[1][3]
Materials:
-
2-Aminothiazole ester derivative
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous pyridine or anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminothiazole ester (1.0 equivalent) in anhydrous pyridine. If using a different solvent like DCM, use approximately 10-20 mL per gram of substrate and add triethylamine (1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated 2-aminothiazole ester.
Protocol 2: N-Acylation using a Carboxylic Acid and EDCI Coupling
Materials:
-
2-Aminothiazole ester derivative
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents), the 2-aminothiazole ester (1.0 equivalent), and HOBt (1.1 equivalents, optional but recommended to suppress side reactions).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2 equivalents) to the stirred solution in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude solid or oil by column chromatography or recrystallization to obtain the desired product.
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes various reported conditions and yields for the N-acylation of 2-aminothiazole derivatives, providing a comparative overview.
| Acylating Agent | 2-Aminothiazole Substrate | Base / Coupling Agent | Solvent | Conditions | Yield (%) |
| Various Acyl Halides | Unsubstituted 2-Aminothiazole | Pyridine | Dry Pyridine | Not specified | High[1][3] |
| Benzoyl Chloride | 2-Amino-4-phenylthiazole | Pyridine | Dry Pyridine | Not specified | High[6] |
| Acetic Anhydride | 2-Amino-5-(4-acetylphenylazo)-thiazole | None | Solvent-free | Not specified | Not specified[1] |
| Mono-substituted Carboxylic Acids | 2-Amino-4-(2-pyridyl)thiazole | EDCI | Not specified | Not specified | Not specified[1][3] |
| O-Acetylsalicyloyl Chloride | 2-Amino-4-chlorothiazole | Triethylamine | Anhydrous THF | 20 °C, 96 h | 25%[5] |
| Arylsulfonyl Chlorides | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Pyridine | Pyridine | Not specified | Not specified[8] |
| 3-(trifluoromethyl)benzoyl chloride | N,O-dimethylhydroxylamine, Grignard, thioamide | Not specified | DCM, THF | 50 °C, 30 min | 60-77%[6] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the N-acylation of 2-aminothiazole esters, from reactant preparation to the final purified product.
Caption: Generalized workflow for the N-acylation of 2-aminothiazole esters.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate as a Promising Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its versatile biological activities span anticancer, antimicrobial, and anti-inflammatory applications.[3] This document provides detailed application notes and experimental protocols for leveraging Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate as a foundational scaffold for the design and development of novel therapeutic agents. This compound, featuring a 4-chlorophenyl substituent at the 5-position and a methyl carboxylate at the 4-position, offers a unique chemical space for derivatization and optimization of biological activity.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in water. |
| Storage | Store in a cool, dry place away from light. |
Synthesis Protocol
The synthesis of this compound can be achieved via a Hantzsch thiazole synthesis variation. A generalized protocol is provided below.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Materials
-
Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure
-
In a round-bottom flask, dissolve methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Biological Applications and Screening Protocols
Derivatives of the 2-aminothiazole scaffold have shown significant potential in various therapeutic areas. The following sections outline potential applications and provide general protocols for evaluating the biological activity of derivatives synthesized from the title compound.
Anticancer Activity
2-Aminothiazole derivatives have been reported to exhibit potent anticancer activity against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[2] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[4][5]
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anticancer Activity of Thiazole Derivatives: A Guide to Cell-Based Assays
Application Note | For Research Use Only
Introduction
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2] Their diverse pharmacological profiles enable them to target various cellular pathways involved in cancer progression.[1] A critical step in the preclinical development of these compounds is the thorough evaluation of their anticancer activity using robust and reproducible cell-based assays. This document provides detailed protocols for key assays to assess the cytotoxic and apoptotic effects of novel thiazole derivatives on cancer cell lines.
Thiazole-based compounds have been shown to exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of critical signaling pathways such as PI3K/Akt/mTOR, and interference with microtubule polymerization.[1][3] The assays outlined herein are designed to quantify the cytotoxic potency of these derivatives and to elucidate the underlying molecular mechanisms of their action.
Key Cell-Based Assays
A multi-faceted approach is recommended to comprehensively evaluate the anticancer potential of thiazole derivatives. This typically involves an initial screening for cytotoxicity, followed by more detailed mechanistic studies.
-
Cell Viability and Cytotoxicity Assay (MTT Assay): This initial and fundamental assay determines the concentration-dependent effect of the thiazole derivative on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Apoptosis Detection by Western Blot Analysis: To understand if the observed cytotoxicity is due to the induction of apoptosis, Western blotting is employed. This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.[5][6]
Data Presentation
Quantitative data from the described assays should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines (MTT Assay)
| Thiazole Derivative | Cancer Cell Line | Incubation Time (hours) | IC50 (µM) |
| Compound X | MCF-7 (Breast Cancer) | 48 | [Insert Value] |
| Compound X | HepG2 (Liver Cancer) | 48 | [Insert Value] |
| Compound Y | A549 (Lung Cancer) | 48 | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | MCF-7 (Breast Cancer) | 48 | [Insert Value] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Quantitative Analysis of Apoptosis-Related Proteins (Western Blot)
| Protein Target | Cellular Role | Expected Change with Thiazole Derivative Treatment | Fold Change (Treated vs. Control) |
| Bcl-2 | Anti-apoptotic | Decrease | [Insert Value] |
| Bax | Pro-apoptotic | Increase | [Insert Value] |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Increase | [Insert Value] |
| Cleaved Caspase-3 | Executioner Caspase | Increase | [Insert Value] |
| Cleaved PARP-1 | Apoptosis Marker | Increase | [Insert Value] |
| β-actin | Loading Control | No Change | 1.0 |
Fold change is determined by densitometric analysis of the protein bands, normalized to the loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of thiazole derivatives.
Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis and Protein Extraction:
-
After treatment with the thiazole derivative, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them.[9]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[9]
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify protein expression levels. Normalize the expression of the target proteins to the loading control (e.g., β-actin).
-
Mechanism of Action: Induction of Apoptosis
Many thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
This simplified diagram illustrates how thiazole derivatives can induce apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, they trigger the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis, ultimately leading to programmed cell death.[3]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Purification of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Recrystallization of 2-Aminothiazole Derivatives
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For 2-aminothiazole derivatives, which are crucial scaffolds in medicinal chemistry, achieving high purity is paramount for subsequent biological assays and drug development. The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.
Solvent Selection and Screening
The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Based on literature for analogous compounds, polar protic and aprotic solvents are often effective for 2-aminothiazole derivatives.
Table 1: Common Solvents for Recrystallization of 2-Aminothiazole Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Ethanol | 2-Amino-5-methylthiazol Derivatives | [1] |
| Methanol | 2-Amino-4,5-diarylthiazole Derivatives | [2] |
| Ethanol-Water | Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | |
| Tetrahydrofuran (THF) / Hexane | Aryl-substituted 2-Amino-5-thiazole-carboxamides | [3][4] |
| Dimethylformamide (DMF) | 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[1][4]thiazolo[3,2-a]pyridine-4-carboxamide | [5] |
| Ethyl Acetate | Ethyl 2-substituted-4-methylthiazole-5-carboxylates |
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Selection of potential solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile, Water, and mixtures thereof)
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (starting with ~0.5 mL).
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring or vortexing.
-
Continue adding small portions of the solvent until the compound completely dissolves at the elevated temperature. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
Record your observations in a table similar to Table 2.
Table 2: Example Solvent Screening Data
| Solvent | Solubility at Room Temp. | Solubility at B.P. | Crystal Formation on Cooling | Observations |
| Methanol | Low | High | Abundant, well-formed crystals | Promising solvent. |
| Ethanol | Low | High | Good crystal formation | A good alternative. |
| Ethyl Acetate | Medium | High | Crystals form, some oiling out | May require a co-solvent. |
| Toluene | Insoluble | Low | Poor crystal formation | Not a suitable solvent. |
| Water | Insoluble | Insoluble | - | Not a suitable solvent. |
| Ethanol/Water (9:1) | Very Low | High | Excellent, large crystals | Promising solvent system. |
Experimental Protocol for Recrystallization
Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for the purification of this compound.
Protocol 2: General Recrystallization Procedure
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Condenser (optional, for volatile solvents)
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding the solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Table 3: Example Recrystallization Data
| Parameter | Value |
| Starting Mass of Crude Compound | 5.00 g |
| Recrystallization Solvent System | Ethanol/Water (9:1) |
| Volume of Solvent Used | 75 mL |
| Mass of Purified Compound | 4.25 g |
| Yield | 85% |
| Melting Point (Crude) | 185-189 °C |
| Melting Point (Purified) | 192-194 °C |
| Purity by HPLC (Crude) | 92% |
| Purity by HPLC (Purified) | 99.5% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. US20090030203A1 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for High-Throughput Screening of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Derivatives of 2-aminothiazole have been investigated for their potential to modulate various cellular pathways, making them attractive candidates for drug discovery programs[2][3]. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a representative compound from this class. The following protocols are designed to assess its potential as an inhibitor of key signaling pathways implicated in cancer, a common therapeutic area for thiazole derivatives[3][4][5].
Hypothetical Mechanism of Action: Kinase Inhibition
Based on the activities of structurally related thiazole compounds, a plausible mechanism of action for this compound is the inhibition of a protein kinase involved in cell proliferation and survival signaling. For the purpose of this protocol, we will hypothesize its interaction with a generic tyrosine kinase pathway, which is a frequent target in oncology.
Experimental Protocols
The following protocols describe a primary biochemical assay to identify potential inhibitors and a secondary cell-based assay to confirm their activity in a cellular context.
Protocol 1: Primary High-Throughput Screening - Biochemical Kinase Assay (HTRF)
Objective: To identify inhibitors of a specific kinase (e.g., RAF kinase) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.
Materials:
-
Kinase (e.g., recombinant human RAF1)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or DMSO into the 384-well assay plates. The final concentration of the test compound is typically 10 µM.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection:
-
Prepare the HTRF detection mix containing the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percentage inhibition: 100 * (1 - (Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative)) where the positive control is uninhibited and the negative control has no enzyme.
Protocol 2: Secondary High-Throughput Screening - Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of hit compounds on a relevant cancer cell line (e.g., A549 lung carcinoma).
Principle: This assay uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to quantify the number of viable cells in culture. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Test compounds
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer-capable plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Perform a serial dilution of the hit compounds. Add 100 nL of the diluted compounds to the cells. The final concentrations should range from 0.1 nM to 100 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Luminescence Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to the DMSO-treated wells (100% viability) and wells with no cells (0% viability).
-
Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
HTS Workflow
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
Table 1: Representative Data from Primary Biochemical HTS
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50%) |
| MTC-001 | 10 | 85.2 | Yes |
| MTC-002 | 10 | 12.5 | No |
| MTC-003 | 10 | 6.7 | No |
| Staurosporine | 1 | 98.9 | Yes |
| DMSO | N/A | 0.5 | No |
Table 2: Representative Data from Secondary Cell-Based Assay
| Compound ID | Assay Type | Cell Line | IC50 (µM) |
| MTC-001 | Cell Viability | A549 | 7.8 |
| Doxorubicin | Cell Viability | A549 | 0.2 |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"synthesis of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid from its methyl ester"
Application Note: Synthesis of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The synthesis of derivatives, such as 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, is a critical step in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of this carboxylic acid via the saponification (base-catalyzed hydrolysis) of its corresponding methyl ester. This reaction is a fundamental transformation for researchers in synthetic chemistry and drug development.
Principle of the Reaction The synthesis is achieved through the saponification of the methyl ester. This reaction involves the hydrolysis of the ester functional group using a strong base, typically sodium hydroxide (NaOH), in a mixture of solvents.[1][2] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[3] Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.[1][2]
Experimental Protocol
Materials and Equipment
-
Starting Material: Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
-
Reagents:
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric acid (HCl), concentrated
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
High vacuum pump or oven for drying
-
Procedure
-
Dissolution: In a round-bottom flask, dissolve the starting material, this compound, in a mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical solvent ratio might be 3:1 THF:MeOH.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the stirring solution of the ester.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For analogous compounds, this reaction is often complete within 30 minutes.[1] The saponification is typically indicated by the formation of a clear solution.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the organic solvents (THF and MeOH).
-
Aqueous Workup: Dissolve the resulting residue in water. This solution contains the sodium salt of the target carboxylic acid.
-
Precipitation: Cool the aqueous solution to 0°C using an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the mixture to approximately pH 2.[1][4] The target carboxylic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid (the filter cake) with cold deionized water to remove any residual salts. Dry the purified product thoroughly under high vacuum or in a drying oven to yield 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid as a solid.
Data Summary and Characterization
The following table summarizes key quantitative data for the synthesis. The yield is based on a similar reported procedure for a fluoro-substituted analogue.
| Parameter | Value | Reference |
| Product Name | 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| CAS Number | 923249-02-9 | [5] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [5] |
| Molecular Weight | 254.69 g/mol | [5] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | ~30 minutes | [1] |
| Typical Yield | ~93% (based on analogue) | [1] |
| Appearance | White solid (expected) | |
| Melting Point | 258 °C | [5] |
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualized Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of the target carboxylic acid.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood as they are corrosive.
-
Organic solvents like THF and methanol are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | 923249-02-9 | YLB24902 [biosynth.com]
Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The derivatization of the exocyclic amino group of 2-aminothiazole derivatives, such as Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, is a key strategy in drug discovery for modulating their physicochemical properties, pharmacological activity, and pharmacokinetic profiles. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.[3]
This document provides detailed application notes and experimental protocols for common derivatization reactions of the 2-amino group of this compound, including acylation, sulfonylation, and urea formation.
Data Presentation: Comparative Summary of Derivatization Reactions
The following table summarizes various derivatization strategies for the 2-amino group of 2-aminothiazole derivatives, offering a comparative overview of reaction conditions and reported yields. While the specific yields for this compound may vary, this data provides a valuable reference for methods selection.
| Derivatization Type | Reagent | Solvent / Base or Catalyst | Temperature | Time | Yield (%) | Reference |
| Acylation | Acetyl chloride | Dry Acetone | Reflux | 2 hours | Not specified, solid product obtained | [3] |
| Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 | [4] | |
| Benzoyl chloride | Dry Pyridine | Not specified | Not specified | High | [5][6] | |
| Acetic Anhydride | Acetic Acid | Reflux | 5-10 hours | 88 | [4] | |
| Sulfonylation | Benzenesulfonyl chloride | Water / Sodium acetate | 80-85 °C | 6 hours | 80 | [3] |
| 4-Methylbenzenesulfonyl chloride | Water / Sodium acetate | 80-85 °C | 4 hours | 69 | [3] | |
| Urea Formation | Phenyl isocyanate | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key derivatization reactions of the amino group of this compound.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol details the synthesis of Methyl 2-(acetylamino)-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Dry Acetone
-
Triethylamine (optional, as an acid scavenger)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry acetone.
-
If desired, add triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter off any precipitate (e.g., triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N-acetylated derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: N-Sulfonylation using Benzenesulfonyl Chloride
This protocol describes the synthesis of Methyl 2-(phenylsulfonamido)-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Sodium acetate
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and sodium acetate (2 equivalents) in water.
-
Add benzenesulfonyl chloride (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 80-85 °C and stir vigorously for 6 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 30 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Urea Formation using Phenyl Isocyanate
This protocol details the synthesis of Methyl 5-(4-chlorophenyl)-2-(3-phenylureido)-1,3-thiazole-4-carboxylate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in dry THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenyl isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
If a precipitate forms, it is likely the desired urea product.
-
Upon completion, if a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
-
Characterize the final product using appropriate analytical techniques.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the derivatization of the amino group of this compound.
Caption: General experimental workflow for the derivatization of the 2-amino group.
References
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purity Determination of Substituted Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted thiazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anti-cancer agents. The purity of these active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety and efficacy. Therefore, robust and validated analytical methods are essential for accurate purity determination, impurity profiling, and quality control throughout the drug development process. This document provides detailed application notes and protocols for the most common analytical techniques used for this purpose.
Chromatographic Methods
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most widely used technique for the purity determination of substituted thiazoles.[1] Its versatility allows for the separation of a wide range of thiazole derivatives from process-related impurities and degradation products. A C18 (octadecylsilyl) column is frequently employed due to the often hydrophobic nature of these molecules.[2] Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.[2][3] Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and robust.[3][4]
Experimental Protocol 1: Reverse-Phase HPLC for Purity Determination
This protocol provides a general method that can be adapted for various substituted thiazoles.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: XBridge C18, 3.5 µm, 4.6 x 250 mm (or equivalent).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.05-0.1% Trifluoroacetic Acid in water) and an organic phase (e.g., Acetonitrile or Methanol).[2][4] A common starting point is an 85:15 (v/v) ratio of organic to aqueous phase.[2]
-
UV Detection: Wavelength determined by the UV spectrum of the specific thiazole derivative (e.g., 238 nm, 348 nm).[2][3]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the substituted thiazole sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Purity Calculation:
-
Determine the area of all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: HPLC Method Parameters & Validation Summary
The following tables summarize typical parameters found in the literature for the analysis of thiazole derivatives.
Table 1: Example HPLC Chromatographic Conditions
| Parameter | Method for Indole-Thiazole (CS03)[2] | Method for Cardiazol[4] | Method for Thiazole Derivative[3] |
|---|---|---|---|
| Column | XBridge C18 (3.5 µm, 4.6x250 mm) | Acquity UPLC BEH C18 (1.7 µm, 2.1x50 mm) | Phenomax C-18 (5µl, 250x4.5 mm) |
| Mobile Phase | Acetonitrile:Water (0.05% TFA) (85:15 v/v) | Gradient: A=0.1% TFA in Water, B=Acetonitrile | Water:Methanol (30:70) |
| Flow Rate | 0.80 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | Ambient |
| Detection | 348 nm | 240 nm | 238 nm |
| Run Time | 10 min | Not Specified | Not Specified |
Table 2: HPLC Method Validation Data Example for CS03[2]
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Determined from visual observation |
| Limit of Quantification (LOQ) | Determined as 3x LOD |
| Tailing Factor | 1.45 ± 0.09 |
Visualization: HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the purity analysis of volatile and thermally stable substituted thiazoles. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This makes it particularly useful for identifying unknown impurities by analyzing their fragmentation patterns.[6][7] It can also be used to quantify the ratio of products in a reaction mixture, for instance, distinguishing between thiazole and its thiazoline precursor.[7]
Experimental Protocol 2: GC-MS for Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Ensure the concentration is appropriate to avoid detector saturation.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each separated peak and compare it with spectral libraries (e.g., NIST) or known standards to identify impurities.
-
Spectroscopic Methods
Spectroscopic methods are indispensable for structural confirmation and can provide crucial information about sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of synthesized thiazole derivatives.[8][9] For purity assessment, ¹H NMR is particularly valuable. The purity of a sample can be inferred by the absence of signals that do not correspond to the target molecule. The integration of the signals can be used to quantify impurities if a suitable, non-overlapping signal from the impurity is present. The characteristic chemical shifts of the thiazole ring protons (H-2, H-4, H-5) provide a clear fingerprint of the molecule.[10][11]
Experimental Protocol 3: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the thiazole sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate all signals.
-
Assign the signals to the protons of the target molecule.
-
Carefully examine the baseline for any unassigned signals, which may indicate the presence of impurities. The relative integration of these signals compared to the main compound can give a semi-quantitative estimate of the impurity level.
-
Data Presentation: Typical ¹H NMR Chemical Shifts
Table 3: Characteristic ¹H NMR Chemical Shifts (ppm) for the Unsubstituted Thiazole Ring[10][11]
| Proton | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| H-2 | ~8.8 - 9.0 | Downfield due to adjacent N and S atoms. |
| H-4 | ~7.9 - 8.0 |
| H-5 | ~7.4 - 7.5 | |
Note: These values are for the parent thiazole and will shift based on the nature and position of substituents.
Titrimetric and Spectrophotometric Methods
While modern chromatographic techniques are dominant, classical methods can still offer simple, cost-effective, and accurate means for purity determination of specific classes of thiazoles.
Application Note: Titrimetric and related spectrophotometric methods can be employed for the quantitative analysis of certain thiadiazole derivatives.[12][13] One such method utilizes an amplification reaction where the thiazole derivative reacts with bromine, and the resulting iodide is oxidized to iodate, which then liberates a larger amount of iodine.[14] This liberated iodine can be determined either by titration with a standard thiosulfate solution or spectrophotometrically by measuring the absorbance of the blue starch-iodine complex.[12][13] This method is characterized by high sensitivity and acceptable recovery values.[12]
Experimental Protocol 4: Titrimetric Determination of Thiadiazole Derivatives
This protocol is based on the amplification reaction described for several 1,3,4-thiadiazole derivatives.[12][13]
-
Reagents:
-
Thiadiazole sample solution of known concentration.
-
Bromine water solution.
-
Formic acid (90%).
-
Potassium iodide (KI), solid.
-
Standardized sodium thiosulfate solution (e.g., 0.01 N).
-
Starch indicator solution.
-
-
Procedure:
-
To an aliquot of the thiadiazole solution, add bromine water and allow the reaction to proceed.
-
Add solid potassium iodide (approx. 0.5 g).[12][13] This reacts with the product of the first reaction to generate iodine.
-
Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution is pale yellow.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Record the volume of thiosulfate used.
-
-
Calculation: Calculate the amount of the thiadiazole derivative based on the stoichiometry of the reaction and the equivalency factor.[12][13]
Data Presentation: Quantitative Titrimetric & Spectrophotometric Data
Table 4: Summary of Results for Thiadiazole Analysis via Amplification Reaction[12][13]
| Compound Type | Titration Equivalency (mg per 1 mL of thiosulfate) | Spectrophotometry (Beer's Law Upper Limit) | Recovery Values (%) |
|---|---|---|---|
| 2-amino-5-mercapto-1,3,4-thiadiazole | 0.108 mg | 4.0 ppm | 94.4 - 102.0 |
| 2,5-dimercapto-1,3,4-thiadiazole | 0.126 mg | 4.0 ppm | 94.4 - 102.0 |
| 2,5-diamino-1,3,4-thiadiazole | 0.16 mg | 6.0 ppm | 94.4 - 102.0 |
Visualization: Principle of the Amplification Reaction for Titration
Complementary Methods
For comprehensive characterization and purity confirmation, especially for novel compounds, a combination of methods is recommended.
Elemental Analysis
Application Note: Elemental analysis (CHN/S) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is a strong indicator of high purity.[6][15] This is a fundamental technique for confirming the identity and purity of a newly synthesized compound.
Mass Spectrometry (MS)
Application Note: Beyond its use with GC, standalone mass spectrometry (e.g., via direct infusion) is used to confirm the molecular weight of the synthesized thiazole.[6][16] The presence of a strong signal corresponding to the expected molecular ion (M⁺) or protonated molecule ([M+H]⁺) confirms the identity of the compound. The absence of significant signals at other m/z values supports the purity of the sample.
The purity determination of substituted thiazoles requires a multi-faceted analytical approach. HPLC is the primary technique for quantitative purity analysis and impurity profiling, while GC-MS is invaluable for volatile compounds and impurity identification. Spectroscopic methods like NMR and FT-IR are essential for structural confirmation, and classical methods such as titration can still serve as a reliable tool for specific applications. For regulatory purposes and in drug development, employing at least two orthogonal methods (e.g., HPLC and NMR) is highly recommended to provide a comprehensive and reliable assessment of a compound's purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 5. ijrpc.com [ijrpc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield, or I'm not getting any of the desired product. What are the potential causes and how can I fix this?
Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Reactants and Solvents: Impurities in the starting materials, methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate and thiourea, can lead to side reactions. Ensure the purity of your reactants. The presence of water can also be detrimental; using anhydrous solvents is often recommended.
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently. If the reaction is conducted at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common practice.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend the duration of heating.
-
Stoichiometry of Reactants: While the theoretical stoichiometry is 1:1, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.
-
Choice of Solvent: The solvent plays a crucial role. While ethanol is commonly used, other solvents like methanol or isopropanol can be effective. It is advisable to perform small-scale solvent screening to find the optimal one for your specific setup.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and what purification methods are recommended?
Answer: Impurity formation is a common challenge. Here's how to address it:
-
Common Side Products: A potential side product, especially under acidic conditions, is the isomeric 2-imino-2,3-dihydrothiazole. Maintaining neutral or slightly basic conditions during the work-up can minimize its formation. Unreacted starting materials can also be a source of impurity.
-
Purification Protocol:
-
Precipitation: The desired product is often poorly soluble in water. After the reaction is complete, pouring the reaction mixture into cold water can induce precipitation of the crude product.
-
Neutralization: To ensure the product is in its neutral, less soluble form, neutralize the solution with a weak base like sodium bicarbonate solution after pouring it into water.
-
Recrystallization: For further purification, recrystallization from a suitable solvent is highly effective. Common solvents for recrystallization of similar 2-aminothiazole derivatives include ethanol, methanol, or a mixture of ethanol and water.[1] Purification can also be carried out by recrystallization in solvents such as THF, hexane, or mixtures thereof, typically at temperatures ranging from 0 to 60°C.[1]
-
-
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction seems to be very slow or has stalled, as indicated by TLC analysis. How can I increase the reaction rate?
Answer: A sluggish reaction can often be accelerated by modifying the reaction conditions:
-
Catalysis: The use of a catalyst can significantly speed up the reaction. While the traditional Hantzsch synthesis is often performed without a catalyst, literature on related syntheses suggests that catalysts like copper silicate can be effective.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can also improve yields. If available, this is a highly recommended alternative to conventional heating.
-
Data Presentation
The following table summarizes representative data on how different reaction conditions can affect the yield of 2-amino-5-aryl-1,3-thiazole-4-carboxylate synthesis, based on studies of analogous compounds. This data can be used as a starting point for optimizing your own experiments.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 3 | None | ~85 | General Hantzsch Protocol |
| 2 | Methanol | Reflux | 4 | None | ~80 | General Hantzsch Protocol |
| 3 | Isopropanol | Reflux | 5 | None | ~75 | General Hantzsch Protocol |
| 4 | Ethanol | 80 | 0.5 | Copper Silicate | >90 | Based on similar syntheses |
| 5 | Ethanol | 100 (Microwave) | 0.25 | None | >90 | Based on similar syntheses |
Experimental Protocols
A detailed experimental protocol for a representative Hantzsch synthesis of a 2-amino-5-aryl-1,3-thiazole-4-carboxylate is provided below. This can be adapted for the synthesis of this compound.
Synthesis of this compound
-
Materials:
-
Methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water to remove any inorganic salts.
-
Dry the crude product.
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For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Hantzsch synthesis pathway for the target molecule.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Key factors influencing the yield of the synthesis.
References
"troubleshooting low yields in Hantzsch thiazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Hantzsch thiazole synthesis?
Low yields can often be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), the purity of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[1]
Q2: How can I improve the yield of my reaction?
Yields can often be significantly improved by optimizing reaction parameters. This includes screening different solvents and temperatures, adjusting the reaction time, and ensuring the correct stoichiometry of reactants.[1] Additionally, alternative methods like microwave-assisted synthesis or the use of catalysts can lead to higher yields and shorter reaction times.[1][2][3]
Q3: What are some common side reactions to be aware of?
Under acidic conditions, the Hantzsch synthesis can sometimes yield 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][4] The stability of the reactants and intermediates can also play a role in the formation of undesired side products.[1]
Q4: How critical is the purity of reactants and solvents?
The purity of the α-haloketone, thioamide, and solvent is crucial for achieving high yields. Impurities can lead to competing side reactions, which consume the starting materials and complicate the purification of the desired thiazole product.
Q5: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a critical role in the reaction rate and overall yield. While alcohols like methanol and ethanol are commonly used, the optimal choice depends on the specific substrates.[1] In some cases, solvent-free conditions or alternative solvents may provide better results.[5][6]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion of starting materials, even after a prolonged reaction time. What steps can I take to improve the conversion?
Answer: Low conversion is a common issue that can be addressed by systematically evaluating and optimizing the reaction conditions.
-
Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[1] If the reaction is being performed at room temperature, gradually increasing the temperature may improve the yield. A systematic screening of different temperatures should be conducted to find the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1]
-
Solvent: The choice of solvent can significantly influence the reaction rate. Consider screening a panel of solvents. While alcohols are common, other options or even solvent-free conditions might be more effective for your particular reactants.[1][5][6]
-
Catalysis: The addition of a catalyst can accelerate the reaction. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst to improve yields in a one-pot, three-component Hantzsch synthesis.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the Hantzsch reaction.[2][7][8]
Issue 2: Difficulty with Product Isolation and Purification
Question: I am struggling to isolate and purify my thiazole product, leading to a lower-than-expected final yield. What are some effective methods for workup and purification?
Answer: The workup and purification steps are critical for obtaining a high yield of a pure product.
-
Precipitation: Many 2-aminothiazole products have poor solubility in water.[9] After the reaction is complete, pouring the reaction mixture into a solution of a weak base, such as 5% sodium carbonate, can neutralize the hydrohalide salt of the thiazole that is initially formed, leading to its precipitation.[9][10] The precipitated solid can then be collected by filtration.[9][10]
-
Recrystallization: If the crude product is not sufficiently pure, recrystallization from a suitable solvent can be an effective purification method.
-
Chromatography: For more challenging purifications, silica gel chromatography can be employed to separate the desired product from impurities.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[2]
| Entry | R¹ | R² | R³ | R⁴ | Microwave Yield (%) (30 min, 90°C) | Conventional Yield (%) (8 h, 90°C) |
| 1 | H | H | H | H | 95 | 75 |
| 2 | H | H | Cl | H | 92 | 65 |
| 3 | H | Cl | H | H | 94 | 72 |
| 4 | H | H | OCH₃ | H | 90 | 60 |
| 5 | OCH₃ | H | H | H | 92 | 78 |
| 6 | OCH₃ | H | Cl | H | 95 | 82 |
| 7 | OCH₃ | Cl | H | H | 93 | 79 |
| 8 | OCH₃ | H | OCH₃ | H | 94 | 81 |
| 9 | Cl | H | H | H | 90 | 77 |
| 10 | Cl | H | Cl | H | 92 | 80 |
| 11 | CH₃ | H | Cl | H | 93 | 81 |
| 12 | CH₃ | Cl | H | Cl | 96 | 80 |
| 13 | Br | H | Cl | H | 89 | 55 |
| 14 | Br | H | OCH₃ | H | 91 | 58 |
| 15 | CN | Cl | H | Cl | 98 | 67 |
| 16 | OCH₃ | Cl | H | Cl | 96 | 70 |
Table 2: Optimization of Microwave-Assisted Synthesis of 6a[2]
| Condition | Temperature (°C) | Time (min) | Yield (%) |
| No solvent | 90–120 | 15 | trace |
| Ethanol | 90–120 | 15 | 79 |
| Ethanol | 90–120 | 30 | 85 |
| Methanol | 90 | 15 | 71 |
| Methanol | 90 | 30 | 95 |
| Acetonitrile | 90–100 | 15 | 65 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole[9][10]
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In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
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Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[2]
-
In a specialized microwave test tube, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the substituted thiourea (1 mmol).
-
Add methanol (2 mL).
-
Cap the tube and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, cool the mixture.
-
The pure product can often be obtained by simple washing of the crude product with cold ethanol.
Protocol 3: Catalytic One-Pot Synthesis of Hantzsch Thiazole Derivatives[3][11]
-
In a flask, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%).
-
Add a 1:1 mixture of ethanol/water (5 mL).
-
For conventional heating, reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Alternatively, for ultrasonic activation, sonicate the mixture at room temperature for 1.5 to 2 hours.
-
After the reaction, filter the obtained solid and wash it with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the SiW.SiO₂ catalyst.
-
Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.
Visualizations
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting decision tree for low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Amino-5-Aryl-Thiazole-4-Carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-aryl-thiazole-4-carboxylates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. - Increase temperature: The Hantzsch thiazole synthesis often requires heating to proceed at an optimal rate. - Check reagent quality: Ensure the α-haloketone and thiourea are pure and dry. Impurities can interfere with the reaction. |
| Suboptimal solvent: The chosen solvent may not be ideal for the specific substrates. | While alcohols like ethanol and methanol are commonly used, consider exploring other polar solvents. In some cases, solvent-free conditions have been reported to be effective.[1] | |
| Formation of a Major Side Product | Isomeric 2-imino-2,3-dihydrothiazole formation: This is a common side reaction, particularly under acidic conditions.[2] | - Control pH: Maintain a neutral or slightly basic reaction medium to favor the formation of the desired 2-aminothiazole. The use of a non-acidic catalyst or a base can be beneficial. - Optimize temperature: The ratio of the two isomers can be temperature-dependent. Experiment with different temperatures to find the optimal condition for minimizing the imino byproduct. |
| Formation of bis(2-amino-4-arylthiazol-5-yl) disulfides: This can occur through oxidation of the thiazole ring, particularly at the 5-position. | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| Difficulty in Product Purification | Co-elution of product and side products: The desired product and isomeric side products may have similar polarities, making separation by column chromatography challenging. | - Optimize chromatography conditions: Experiment with different solvent systems and gradients for column chromatography. Sometimes, a less polar or a more polar solvent system than initially predicted can provide better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification. - Derivative formation: In difficult cases, consider derivatizing the amino group of the desired product to alter its polarity, facilitating separation. The protecting group can then be removed. |
| Inconsistent Results | Variability in starting materials: The quality and reactivity of the α-haloketone can vary. | - Use freshly prepared or purified α-haloketone: α-Haloketones can be unstable and should be used shortly after preparation or purification. - Consistent stoichiometry: Ensure accurate measurement of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Hantzsch synthesis of 2-aminothiazoles?
A1: The most frequently encountered side reaction is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2] This occurs due to the tautomeric nature of the thiourea, which can react through either of its nitrogen atoms.
Q2: How do reaction conditions influence the formation of the 2-imino-2,3-dihydrothiazole side product?
A2: Acidic conditions strongly favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[2] The reaction temperature can also influence the product ratio. For instance, in one study, conducting the reaction in a 10M HCl-EtOH (1:2) mixture at 80°C for 20 minutes was found to be most efficient for generating the 2-imino-2,3-dihydrothiazole.[2] To favor the desired 2-aminothiazole, neutral or slightly basic conditions are recommended.
Q3: Are there any other potential side products I should be aware of?
A3: Besides the isomeric imino-thiazole, other potential side products can include:
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Bis(2-amino-4-arylthiazol-5-yl) disulfides: These can form via oxidation.
-
Products from self-condensation of the α-haloketone.
-
Unreacted starting materials.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the amount of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and identification of any impurities. The chemical shifts of the protons on the thiazole ring and the amino group are particularly informative for distinguishing between the 2-amino and 2-imino isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
Q5: What are the best practices for purifying 2-amino-5-aryl-thiazole-4-carboxylates?
A5:
-
Column Chromatography: This is a standard method for purification. The choice of the stationary phase (typically silica gel) and the mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method to obtain a highly pure compound.
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-amino-5-arylthiazole-4-carboxylate
This protocol is a general guideline and may require optimization for specific aryl substituents.
Materials:
-
Appropriate ethyl 2-aryl-3-oxopropanoate (α-ketoester)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Dioxane
-
Ammonia solution
Procedure:
-
Dissolve the ethyl 2-aryl-3-oxopropanoate in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Add thiourea to the reaction mixture and heat to reflux (around 80-90 °C) for 2-4 hours. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a solution of ammonia.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | 25 | No Reaction | [3] |
| 2 | Water | 100 (Reflux) | Moderate | [3] |
| 3 | Ethanol | 25 | No Reaction | [3] |
| 4 | Ethanol | 78 (Reflux) | High | [3] |
| 5 | Methanol | 65 (Reflux) | High | [4][5] |
| 6 | 1-Butanol | 118 (Reflux) | Good | [4][5] |
| 7 | 2-Propanol | 82 (Reflux) | Good | [4][5] |
Note: Yields are qualitative and can vary depending on the specific substrates used.
Visualizations
Caption: A troubleshooting workflow for the synthesis and purification of 2-amino-5-aryl-thiazole-4-carboxylates.
Caption: Simplified reaction pathways for the formation of the desired 2-aminothiazole and the 2-iminothiazoline side product.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"optimization of reaction conditions for the synthesis of substituted 2-aminothiazoles"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-aminothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiazoles, offering potential causes and solutions in a structured format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent selection.[1]Suboptimal reaction temperature.[1][2]Lack of an effective catalyst.[1]Poor quality or impurity of starting materials (α-haloketone and thiourea).[1]Incorrect stoichiometry of reactants.[1][2] | Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[1]Systematically optimize the reaction temperature. Refluxing or employing microwave heating can be effective.[1][2]Introduce a suitable catalyst. Acidic, basic, or phase-transfer catalysts can enhance the reaction rate.[1]Ensure the purity of starting materials through appropriate purification techniques.[1]Verify the molar ratios of the reactants.[1] A slight excess of thiourea is sometimes used.[3] |
| Formation of Impurities or Side Products | Reaction temperature is too high or the reaction time is excessively long.[1]Incorrect pH of the reaction mixture.[1]Presence of other reactive functional groups on the starting materials.[1]Formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2][4] | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]Adjust the pH of the reaction medium. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][4]Protect sensitive functional groups on your reactants prior to the condensation reaction.[1] |
| Difficult Product Isolation/Purification | The product is highly soluble in the reaction solvent.[1]Formation of a complex mixture of products.[1]The catalyst is difficult to remove from the product.[1] | Attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1]Employ column chromatography for purification.[5]Utilize a solid-supported or reusable catalyst that can be easily separated by filtration after the reaction.[1][6] |
| Poor Reproducibility | Inconsistent reaction conditions (e.g., temperature, time).[1]Variability in the quality and purity of reagents.[1]Influence of atmospheric moisture on the reaction.[1] | Maintain strict control over all reaction parameters.[1]Use reagents from the same batch or ensure consistent purity.[1]If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles?
A1: The Hantzsch thiazole synthesis is a widely used and classic method for preparing 2-aminothiazoles.[7] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea.[3][7]
Q2: My Hantzsch synthesis is giving a very low yield. What are the first parameters I should optimize?
A2: To improve low yields, focus on optimizing the reaction temperature, solvent, and reaction time.[2] Additionally, consider using a catalyst or alternative energy sources like microwave irradiation, which have been shown to significantly enhance yields and shorten reaction times.[2]
Q3: Are there any common side reactions to be aware of in the Hantzsch synthesis?
A3: Yes, particularly under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[2][4] The stability of your reactants and intermediates can also influence the occurrence of side reactions.[2]
Q4: What are some "greener" or more environmentally friendly approaches to synthesizing 2-aminothiazoles?
A4: Several eco-friendly methods have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, solvent-free grinding techniques, and microwave-assisted synthesis, which often reduces energy consumption and reaction times.[1][8][9] Ultrasound-assisted synthesis is another green alternative.[10][11][12][13]
Q5: How can I purify my synthesized 2-aminothiazole derivative?
A5: Purification can often be achieved through recrystallization from a suitable solvent like ethanol or by dissolving the product in hot water and precipitating it by adding dilute ammonia.[14][15] For more complex mixtures, column chromatography is a common and effective method.[5] A technique involving precipitation with sulfur dioxide has also been reported for the purification of 2-aminothiazole itself.[16]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on the synthesis of substituted 2-aminothiazoles.
Table 1: Effect of Catalyst Loading and Temperature
| Entry | Catalyst Loading (g) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 80 | 5 | 0 |
| 2 | 0.002 | 80 | 4 | 45 |
| 3 | 0.004 | 80 | 3.5 | 62 |
| 4 | 0.006 | 80 | 2.5 | 75 |
| 5 | 0.008 | 80 | 1 | 89 |
| 6 | 0.01 | 80 | 0.5 | 98 |
| 7 | 0.01 | 60 | 1 | 85 |
| 8 | 0.01 | 40 | 1.5 | 60 |
| 9 | 0.01 | 25 | 3 | 30 |
Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) in EtOH. Data adapted from a study on a novel multi-functional and magnetically catalytic nanosystem.[17]
Table 2: Effect of Different Solvents
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 80 | 3 | 65 |
| 2 | CH₃CN | 80 | 2 | 70 |
| 3 | THF | 80 | 4 | 40 |
| 4 | Toluene | 80 | 5 | 35 |
| 5 | EtOH | 80 | 0.5 | 98 |
| 6 | CH₂Cl₂ | 80 | 4 | 55 |
| 7 | Solvent-free | 80 | 1.5 | 72 |
Reaction conditions: acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol) and catalyst (0.01 g). Data adapted from a study on a novel multi-functional and magnetically catalytic nanosystem.[17]
Experimental Protocols
1. General Procedure for Catalytic Synthesis of 2-Aminothiazole Derivatives
A mixture of an acetophenone derivative (1.5 mmol), thiourea (1.0 mmol), a catalyst such as Ca/4-MePy-IL@ZY-Fe₃O₄ (0.01 g), and a halogen source like trichloroisocyanuric acid (TCCA) (0.5 mmol) in ethanol (3.0 mL) is stirred at 80 °C.[17] The reaction progress is monitored by TLC. After completion, the catalyst can be removed using an external magnet.[17] The reaction mixture is then neutralized with a 10% sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water and ethanol, and dried.[17][18]
2. Microwave-Assisted Synthesis
In a specialized microwave tube, a mixture of a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) is subjected to microwave irradiation (e.g., at 170 W for 5-15 minutes).[19] After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol.[19]
3. Ultrasound-Assisted Synthesis
A mixture of a methyl ketone, thiourea, and N-bromosuccinimide can be subjected to ultrasound irradiation in the presence of a Brønsted acidic ionic liquid catalyst.[11] Reaction times can range from 35 to 115 minutes with yields from 20% to 78%, depending on the substrates.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. kjscollege.com [kjscollege.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 17. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 18. rsc.org [rsc.org]
- 19. jusst.org [jusst.org]
Technical Support Center: Purification of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The crude product is an oil or sticky solid and does not crystallize.
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Question: My crude this compound is not a solid powder after the initial work-up. How can I induce crystallization?
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Answer: This is often due to the presence of residual solvents or impurities that inhibit crystal lattice formation.
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Initial Step: Try triturating the oil or sticky solid with a non-polar solvent like hexane or a mixture of hexane and a small amount of ethyl acetate. This can help to wash away non-polar impurities and may induce precipitation of your product.
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Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
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Seeding: If you have a small amount of pure, solid product, adding a seed crystal to a supersaturated solution of your crude material can initiate crystallization.
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Consider Chromatography: If crystallization attempts fail, the product may be too impure. In this case, purification by column chromatography is the recommended next step.
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Issue 2: The purified product has a low melting point or a broad melting range.
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Question: After recrystallization, the melting point of my product is lower than the literature value and melts over a wide range. What could be the cause?
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Answer: A low or broad melting point is a strong indicator of impurities.
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Inadequate Recrystallization: The chosen recrystallization solvent may not be optimal, or the cooling process might have been too rapid, leading to the trapping of impurities within the crystals. Refer to the recrystallization solvent selection table for other options.
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Presence of Isomeric Impurities: Side reactions during synthesis can lead to isomers that are difficult to separate by recrystallization alone. Column chromatography is often more effective in these cases.
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Solvent Inclusion: The crystal lattice may have trapped solvent molecules. Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable).
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Issue 3: Thin Layer Chromatography (TLC) analysis shows multiple spots after purification.
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Question: My TLC plate shows the presence of starting materials or other impurities even after purification. How can I improve the separation?
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Answer: This indicates that the chosen purification method was not effective enough.
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For Recrystallization: If you performed recrystallization, the impurities might have similar solubility profiles to your product in the chosen solvent. Experiment with different solvent systems.
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For Column Chromatography:
-
Optimize Solvent System: The polarity of the eluent might not be optimal for separating your compound from the impurities. Run several TLCs with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane) to find a system that gives good separation between your product spot and the impurity spots. An ideal Rf value for the product is around 0.3-0.4 for good column separation.
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Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation.
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Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hantzsch method?
A1: Common impurities may include unreacted starting materials such as the α-haloketone precursor and thiourea, as well as by-products from side reactions. The formation of isomeric impurities can also occur.
Q2: Which recrystallization solvents are most effective for this compound?
A2: Based on literature for similar 2-aminothiazole derivatives, polar solvents are often effective.[1][2] Good starting points include ethanol, methanol, or mixtures such as ethanol/water.[3] For less polar impurities, a solvent pair system like THF/hexane might be effective.[1] It is recommended to test solubility in a range of solvents on a small scale first.
Q3: What are the recommended conditions for column chromatography purification?
A3: For column chromatography, silica gel is a suitable stationary phase.[4] A common mobile phase for 2-aminothiazole derivatives is a mixture of ethyl acetate and hexane.[5] The optimal ratio should be determined by TLC analysis to achieve good separation.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often non-polar by-products.
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Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Column Chromatography: This is generally very effective at separating colored impurities.
Q5: My product seems to be degrading on the silica gel column. What can I do?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
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Neutralize Silica: You can use silica gel that has been treated with a base, such as triethylamine, before packing the column. This is done by preparing the slurry with a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine.
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Alternative Adsorbent: Consider using a more neutral adsorbent like alumina.
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Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent/Solvent System | Polarity | Common Impurities Removed | Notes |
| Methanol | High | Non-polar impurities | Good for compounds with moderate to high polarity.[2] |
| Ethanol | High | Non-polar impurities | A commonly used and effective solvent for many thiazole derivatives. |
| Ethanol/Water | High | Water-soluble and non-polar impurities | The ratio can be adjusted to optimize solubility and crystallization.[3] |
| Tetrahydrofuran (THF)/Hexane | Medium | Polar and some non-polar impurities | A solvent/anti-solvent system. Dissolve in minimal THF and add hexane until cloudy.[1] |
| Ethyl Acetate/Hexane | Medium | Polar and non-polar impurities | Good for compounds of intermediate polarity. |
Table 2: Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No separation of spots | Incorrect solvent system polarity | Use TLC to test a range of solvent systems with varying polarity (e.g., different ratios of Ethyl Acetate/Hexane).[6] |
| Product elutes too quickly (High Rf) | Eluent is too polar | Decrease the polarity of the eluent (e.g., increase the proportion of hexane).[7] |
| Product does not elute (Low Rf) | Eluent is not polar enough | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[7] |
| Streaking of spots on TLC/Column | Compound is too polar or interacting with silica | Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent.[8] |
| Poor separation (overlapping bands) | Column overloaded or poorly packed | Use a larger column or less sample. Ensure the column is packed uniformly without air bubbles.[9] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried sample onto the top of the packed column.[4]
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Elution: Begin eluting the column with the predetermined solvent system. Apply gentle pressure to the top of the column to increase the flow rate.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for the target compound.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Navigating the Challenges of 2-Aminothiazoles in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the promiscuity of 2-aminothiazole compounds in biological assays. Our goal is to help you identify and mitigate non-specific activity, ensuring the integrity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are 2-aminothiazoles and why are they commonly used in drug discovery?
A1: 2-Aminothiazole is a heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its ability to interact with a wide range of biological targets, making it a common starting point for the development of new drugs.[1][2] In fact, this scaffold is a key component in several clinically approved drugs.[3]
Q2: What does it mean for 2-aminothiazoles to be "promiscuous" or "frequent hitters"?
A2: The term "promiscuous" or "frequent hitter" refers to compounds that show activity in a large number of different biological assays, often through non-specific mechanisms rather than direct, selective interaction with the intended target.[4][5][6] 2-Aminothiazoles have been identified as a class of molecules that frequently behave this way, particularly in high-throughput screening (HTS) campaigns.[4][5] For instance, 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against various protein targets.[4][5]
Q3: What are the primary causes of promiscuous behavior in 2-aminothiazoles?
A3: The promiscuity of 2-aminothiazoles can stem from several factors:
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Compound Aggregation: At higher concentrations, these molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[6]
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Assay Interference: 2-aminothiazoles can interfere with assay technologies, such as those based on fluorescence or absorbance, by being colored, fluorescent themselves, or by quenching the signal.[6]
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Reactivity: Some 2-aminothiazole derivatives can be chemically reactive, leading to the formation of covalent bonds with proteins or other assay components.[6] They can also undergo metabolic activation to form reactive metabolites.[2][7]
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Metal Impurities: Inorganic impurities, such as zinc, in compound samples can cause false-positive signals in HTS campaigns.[8]
Q4: Are all 2-aminothiazoles problematic?
A4: Not necessarily. The 2-aminothiazole scaffold is present in numerous successful drugs.[3] However, their potential for promiscuity means that hits containing this scaffold require careful and rigorous validation to ensure that their observed activity is specific to the intended target.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with 2-aminothiazole compounds.
Issue 1: High Hit Rate in Primary Screen
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Problem: My high-throughput screen (HTS) has yielded an unusually high number of "hits" from a library of 2-aminothiazole derivatives.
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Potential Cause: This is a strong indication of assay interference or non-specific activity, a common characteristic of Pan-Assay Interference Compounds (PAINS), a category that often includes 2-aminothiazoles.[6]
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Troubleshooting Steps:
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Visual Inspection: Check for compound precipitation in the assay wells.
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Assay Interference Check: Run control experiments to determine if the compounds interfere with your assay's detection method (e.g., autofluorescence, light scattering).[6][9]
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Orthogonal Assays: Validate hits using a secondary assay that employs a different detection technology.[9]
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Computational Filtering: Use computational filters to flag known PAINS substructures within your hit list.
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Issue 2: Poor Reproducibility of IC50 Values
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Problem: I am observing significant variability in the IC50 values for my 2-aminothiazole compound across repeat experiments.
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Potential Cause: This can be due to compound instability in stock solutions, degradation over time, or biological variability in cell-based assays.[6]
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Troubleshooting Steps:
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Compound Stability: Assess the stability of your compound in the assay buffer and stock solution over time.
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Fresh Preparations: Use freshly prepared compound solutions for each experiment.
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Standardize Cell-Based Assays: For cell-based assays, maintain consistent cell passage numbers, seeding densities, and growth phases.[6]
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Issue 3: Hit Confirmation Failure in Secondary Assays
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Problem: A 2-aminothiazole hit from my primary screen is not showing activity in a confirmatory or orthogonal assay.
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Potential Cause: This is a classic sign of a false positive from the primary screen, likely due to assay-specific interference or non-specific mechanisms like aggregation.[6]
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Troubleshooting Steps:
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Aggregation Test: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant decrease in potency suggests aggregation-based inhibition.[6]
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Check for Redox Activity: Some 2-aminothiazoles can be redox-active. Use counter-screens with known redox-cycling agents to investigate this possibility.[6]
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Biophysical Methods: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to confirm direct binding to the target protein.[5]
-
Data Summary Tables
Table 1: Common Mechanisms of 2-Aminothiazole Promiscuity and Corresponding Mitigation Strategies
| Mechanism of Promiscuity | Description | Suggested Mitigation Strategy |
| Compound Aggregation | Self-assembly of molecules into colloidal particles that non-specifically inhibit proteins.[6] | Include 0.01-0.1% non-ionic detergent (e.g., Triton X-100) in the assay buffer.[6] |
| Assay Interference | Compound directly affects the assay signal (e.g., fluorescence, absorbance).[6] | Perform counter-screens without the target to measure background signal. Use orthogonal assays with different readouts.[9] |
| Chemical Reactivity | Covalent modification of target protein or assay components.[6] | Mass spectrometry to detect covalent adducts. Glutathione trapping experiments to identify reactive metabolites.[10] |
| Redox Cycling | Generation of reactive oxygen species that can damage proteins.[9] | Include reducing agents in the assay buffer. Use counter-assays to detect redox activity.[9] |
| Metal Contamination | Trace metal impurities in the compound sample can inhibit enzymes.[8] | Re-screen hits in the presence of a metal chelator (e.g., EDTA). Analyze compound purity.[8] |
Key Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation
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Objective: To determine if the inhibitory activity of a 2-aminothiazole is due to the formation of aggregates.
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Materials:
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2-aminothiazole compound of interest
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Assay buffer
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Target enzyme and substrate
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Non-ionic detergent (e.g., Triton X-100)
-
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Procedure:
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Prepare two sets of assay reactions.
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In the first set, perform the enzyme inhibition assay under standard conditions with a dilution series of the 2-aminothiazole compound.
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In the second set, add a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the assay buffer before adding the enzyme and compound.
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Incubate both sets of reactions and measure the enzyme activity.
-
-
Interpretation of Results:
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If the IC50 value of the compound significantly increases (i.e., potency decreases) in the presence of the detergent, it is likely that the compound is acting as an aggregator.
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If the IC50 value remains unchanged, the inhibition is likely not due to aggregation.
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Protocol 2: Glutathione (GSH) Trapping Assay for Detecting Reactive Metabolites
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Objective: To identify the formation of electrophilic reactive metabolites from a 2-aminothiazole compound.
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Materials:
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2-aminothiazole compound of interest
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Liver microsomes (human, rat, or mouse)
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NADPH
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Glutathione (GSH)
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LC-MS/MS system
-
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Procedure:
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Incubate the 2-aminothiazole compound with liver microsomes in the presence of NADPH and a high concentration of GSH.
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Run a control incubation without NADPH.
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After incubation, quench the reaction and analyze the samples by LC-MS/MS.
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Search for the expected mass of the GSH-conjugate of the parent compound and its potential metabolites.
-
-
Interpretation of Results:
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The detection of a GSH-conjugate in the NADPH-containing sample, but not in the control, indicates the formation of a reactive metabolite.[10]
-
Visual Diagrams
Caption: Workflow for triaging hits from HTS to identify promiscuous compounds.
Caption: Mechanism of aggregation-based enzyme inhibition by 2-aminothiazoles.
Caption: Potential metabolic activation pathway of 2-aminothiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the synthesis of 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for synthesizing 2-aminothiazole derivatives on a larger scale?
A1: The Hantzsch thiazole synthesis remains the most widely employed method for preparing 2-aminothiazole derivatives at an industrial scale.[1][2][3][4] This method involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2][3] One-pot, multi-component variations of this synthesis are also common to improve process efficiency.[1][5]
Q2: What are the primary challenges encountered when scaling up the synthesis of 2-aminothiazole derivatives?
A2: Key challenges during the scale-up of 2-aminothiazole derivative synthesis include managing exothermic reactions, ensuring consistent product quality, dealing with low reaction yields, and handling difficult product isolation and purification.[1][6] The formation of isomeric impurities and managing hazardous reagents and byproducts are also significant concerns at a larger scale.[1][7]
Q3: How can the yield of 2-aminothiazole synthesis be improved during scale-up?
A3: Improving yields on a larger scale requires careful optimization of reaction conditions.[1] Critical parameters to consider are solvent choice, reaction temperature, and the use of appropriate catalysts.[1] For industrial applications, exploring alternative technologies like microwave-assisted synthesis or solvent-free reaction conditions can significantly enhance yields and shorten reaction times.[1] The purity of starting materials, such as the α-haloketone and thiourea, is also crucial for achieving high yields.[1]
Q4: Are there more environmentally friendly ("greener") methods for large-scale synthesis?
A4: Yes, several eco-friendly approaches are being developed and implemented.[1] These include using water as a solvent, employing reusable solid-supported catalysts, and adopting solvent-free grinding methods.[1][6] Microwave-assisted synthesis is also considered a greener alternative as it often reduces energy consumption and reaction times.[1]
Q5: What are the common side reactions to be aware of in Hantzsch thiazole synthesis?
A5: A common side reaction is the formation of isomeric impurities.[1] The regioselectivity of the condensation can sometimes be poor, leading to a mixture of products that are difficult to separate.[1] Adjusting the pH of the reaction mixture can, in some cases, improve regioselectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate solvent for scale-up. - Suboptimal reaction temperature control in a larger reactor. - Ineffective or no catalyst. - Poor quality or inconsistent purity of starting materials in bulk. - Incorrect stoichiometry or inefficient mixing at scale. | - Screen different solvents or solvent mixtures (e.g., ethanol, methanol, water).[1] - Optimize the reaction temperature; consider controlled heating methods like reflux or microwave irradiation.[1] - Introduce a suitable catalyst, such as an acidic or basic catalyst, or a phase-transfer catalyst.[1] - Ensure the purity of α-haloketone and thiourea from bulk suppliers.[1] - Verify the molar ratios of reactants and ensure adequate mixing.[1] |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long, leading to degradation. - Incorrect pH of the reaction mixture. - Presence of reactive functional groups on starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[1] - Adjust the pH; some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[1][8] - Protect sensitive functional groups on reactants before the condensation reaction.[1] |
| Difficult Product Isolation/Purification at Scale | - The product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - The catalyst is difficult to remove from the product. | - After reaction completion, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[1] - For complex mixtures, column chromatography may be necessary, though it can be challenging and costly at scale.[1] - Utilize a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[1] |
| Poor Reproducibility Between Batches | - Inconsistent reaction conditions (temperature, time). - Variability in reagent quality between batches. - Atmospheric moisture affecting the reaction. | - Strictly control all reaction parameters using automated process control systems.[1] - Use reagents from the same batch or ensure consistent purity through quality control.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture.[1] |
Experimental Protocols
Key Experiment: Scale-Up of Hantzsch Thiazole Synthesis via Microwave Irradiation
This protocol provides a general methodology for a microwave-assisted synthesis which can be adapted for scale-up.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Methanol)
-
Microwave Reactor
Procedure:
-
Reactant Preparation: In a vessel suitable for microwave synthesis, combine the α-haloketone (1 equivalent) and thiourea (1.2 equivalents).
-
Solvent Addition: Add the chosen solvent (e.g., methanol) to the mixture.
-
Microwave Irradiation: Cap the vessel and heat the mixture in a microwave reactor to the optimized temperature (e.g., 90 °C) for a specified duration (e.g., 30 minutes) under controlled pressure.[1]
-
Work-up: After the reaction is complete, cool the mixture. The solid product can often be collected by filtration.
-
Purification: Wash the collected product with a suitable solvent (e.g., cold methanol) to remove unreacted starting materials. Further purification, if necessary, can be achieved through recrystallization. Microwave synthesis often yields cleaner products, potentially simplifying the purification process.[1]
Visualizations
Caption: General workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Caption: Troubleshooting decision tree for addressing low yield in 2-aminothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Byproduct Formation in the Hantzsch Reaction with Electron-Withdrawing Groups
Welcome to the Technical Support Center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation when using aldehydes with electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: I am using an aromatic aldehyde with a strong electron-withdrawing group (e.g., p-nitrobenzaldehyde) in a classical one-pot Hantzsch reaction and observing a low yield of the desired 1,4-dihydropyridine (1,4-DHP). What are the likely reasons?
A1: Low yields in the Hantzsch synthesis with electron-withdrawing aldehydes can be attributed to several factors. The strong electron-withdrawing nature of the substituent can alter the reactivity of the intermediates, potentially leading to alternative reaction pathways and the formation of byproducts.[1][2] One common issue is the formation of the isomeric 1,2-dihydropyridine (1,2-DHP) as a significant byproduct.[3][4] Additionally, harsh reaction conditions and prolonged reaction times typical of the classical one-pot method can lead to the degradation of the desired 1,4-DHP product.[5]
Q2: What are the most common byproducts observed in the Hantzsch reaction with electron-withdrawing group-substituted aldehydes?
A2: The most frequently encountered byproducts include:
-
1,2-Dihydropyridines (1,2-DHPs): These are constitutional isomers of the desired 1,4-DHP and are particularly common when using ortho-substituted benzaldehydes, such as 2-nitrobenzaldehyde.[4]
-
Oxidized Pyridine Derivatives: The 1,4-DHP product can be sensitive to oxidation, especially under harsh conditions or exposure to air, leading to the formation of the corresponding aromatic pyridine.[5]
-
Michael Adducts and other Intermediates: Incomplete cyclization can result in the accumulation of intermediates like Michael adducts.[5]
-
Products from Alternative Mechanistic Pathways: With highly electron-withdrawing groups, the reaction may proceed through a 1,5-diketone intermediate, which can be difficult to dehydrate, leading to different byproducts.[2]
Q3: How do electron-withdrawing groups on the aldehyde influence the reaction mechanism to favor byproduct formation?
A3: Electron-withdrawing groups increase the electrophilicity of the aldehyde's carbonyl carbon, which can accelerate the initial Knoevenagel condensation. However, they can also influence the stability of various intermediates and transition states. For instance, an EWG at the ortho position can sterically hinder the typical cyclization to the 1,4-DHP, favoring the formation of the 1,2-DHP isomer.[4] Furthermore, strong EWGs can alter the predominant reaction pathway from the well-known route involving a Knoevenagel adduct and an enamine to one that proceeds through a 1,5-diketone intermediate.[2][6]
Q4: Can the choice of solvent and temperature impact the formation of byproducts?
A4: Yes, the reaction conditions play a crucial role. The choice of solvent can influence the solubility of reactants and intermediates, and its polarity can affect the rate of different reaction steps.[1] Temperature is also a critical parameter; higher temperatures can promote the formation of byproducts and the degradation of the 1,4-DHP product.[7] In some cases, solvent-free conditions or the use of greener solvents like water or ethanol can influence the product distribution.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of 1,4-DHP and Formation of a Major Impurity with the Same Mass (Suspected 1,2-DHP)
Potential Cause: The use of an ortho-substituted aromatic aldehyde with an electron-withdrawing group is likely promoting the formation of the thermodynamically less stable but kinetically favored 1,2-dihydropyridine isomer.
Troubleshooting Steps:
-
Modify the Reaction Protocol: Switch from a one-pot synthesis to a sequential, two-step procedure.
-
Step 1: Synthesis of the Knoevenagel Adduct: React the aldehyde with one equivalent of the β-ketoester in the presence of a catalytic amount of a base (e.g., piperidine or pyridine). Isolate and purify this intermediate.
-
Step 2: Reaction with the Enamine: React the purified Knoevenagel adduct with a pre-formed or in situ generated enamine (from the second equivalent of the β-ketoester and ammonia or ammonium acetate). This controlled addition minimizes the formation of the 1,2-DHP.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the more stable 1,4-DHP.
-
Solvent: Experiment with different solvents to assess the impact on the product ratio. Non-polar solvents may favor the desired product in some cases.
-
-
Purification: If a mixture of 1,4-DHP and 1,2-DHP is formed, they can often be separated by column chromatography on silica gel.
Issue 2: Significant Formation of the Oxidized Pyridine Byproduct
Potential Cause: The desired 1,4-dihydropyridine is susceptible to air oxidation, which is often accelerated by heat and light.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive heat, as these conditions promote oxidation. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Work-up and Purification: During the work-up and purification process, protect the product from prolonged exposure to air and bright light. Use deoxygenated solvents where possible.
Data Presentation
Table 1: Influence of Aldehyde Substitution on Product Distribution in the Hantzsch Reaction
| Aldehyde | Product(s) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 1,4-Dihydropyridine | 35 | [4] |
| 1,2-Dihydropyridine | 20 | [4] | |
| Tricyclic Byproducts | 35 | [4] | |
| 5-Hydroxy-2-nitrobenzaldehyde | 1,4-Dihydropyridine | 48 | [4] |
| 1,2-Dihydropyridine | 20 | [4] | |
| 3-Nitrobenzaldehyde | 1,4-Dihydropyridine | Not specified | [8] |
| 4-Nitrobenzaldehyde | 1,2-Dihydropyridine | 85 | [3] |
| 4-Chlorobenzaldehyde | 1,2-Dihydropyridine | 82 | [3] |
| 4-Bromobenzaldehyde | 1,2-Dihydropyridine | 80 | [3] |
Table 2: Effect of Reaction Conditions on the Yield of 1,2-Dihydropyridines
| Aldehyde | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 40 wt % PW on alumina | Neat | Room Temp. | 2-3.5 | >75 | [3] |
| 4-Nitrobenzaldehyde | 40 wt % PW on alumina | Neat | Room Temp. | 2.5 | 85 | [3] |
| 4-Chlorobenzaldehyde | 40 wt % PW on alumina | Neat | Room Temp. | 3 | 82 | [3] |
| 4-Methylbenzaldehyde | 40 wt % PW on alumina | Neat | Room Temp. | 3.5 | 78 | [3] |
Experimental Protocols
Protocol 1: Classical One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[8]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.
-
To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product as a yellow crystalline solid.
Protocol 2: Selective Synthesis of 1,2-Dihydropyridines[3]
-
To a mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol), add 40 wt % phosphotungstic acid on alumina (0.04 g/mmol ).
-
Stir the reaction mixture under solvent-free (neat) conditions at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-3.5 hours), the viscous oily product is filtered through a short pad of silica gel.
-
The crude product is then purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Logical workflow for mitigating byproduct formation in the Hantzsch reaction.
Caption: Comparative signaling pathways in the Hantzsch reaction leading to different products.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scispace.com [scispace.com]
- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 2-Aminothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar 2-aminothiazole compounds.
Troubleshooting Guides
Issue 1: Compound is Stuck at the Origin of the Silica Gel TLC/Column
Symptoms:
-
The compound shows little to no movement from the baseline (Rf ≈ 0) on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate or methanol/dichloromethane mixtures.
-
During column chromatography, the compound fails to elute from the column.
Possible Causes:
-
High Polarity: The 2-aminothiazole moiety, especially when combined with other polar functional groups, can lead to very strong interactions with the acidic silanol groups on the silica gel surface.
-
Basic Nature: The amino group on the thiazole ring is basic and can interact strongly with the acidic silica gel.
Solutions:
| Strategy | Description | Pros | Cons |
| Mobile Phase Modification (Normal Phase) | Add a basic modifier to the eluent to compete with your compound for binding to the silica. | Simple to implement; can significantly improve elution and peak shape. | May require an extra step to remove the modifier from the purified fractions. |
| Change Stationary Phase | Switch to a different stationary phase that is more suitable for polar compounds. | Can provide better separation and recovery. | Requires purchasing different columns/media; method development may be needed. |
| Reverse-Phase Chromatography | Use a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). | Often very effective for highly polar compounds that are retained too strongly on silica.[1] | May require desalting of fractions; different selectivity compared to normal phase. |
Issue 2: Significant Peak Tailing in Column Chromatography
Symptoms:
-
On TLC, the spot appears elongated or "tailed."
-
During column chromatography, the collected fractions show a gradual decrease in compound concentration rather than a sharp peak, leading to broad, overlapping fractions and poor separation.
Possible Causes:
-
Strong Analyte-Stationary Phase Interaction: Secondary interactions between the basic 2-aminothiazole and acidic silanol groups on the silica surface can cause tailing.[2][3]
-
Column Overloading: Applying too much sample to the column can exceed its capacity, leading to poor peak shape.
Solutions:
| Strategy | Description | Pros | Cons |
| Add a Competing Base | Incorporate a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-2%) into the mobile phase.[4] | Highly effective at reducing tailing for basic compounds. | The additive will be present in the fractions and must be removed. |
| Use a Deactivated Stationary Phase | Use end-capped silica gel or pre-treat the silica gel by flushing it with a solvent system containing a base (e.g., 1-3% TEA) before loading the sample.[4] | Reduces the number of active silanol sites available for undesirable interactions. | Pre-treatment adds an extra step to the purification process. |
| Adjust Mobile Phase pH (Reverse-Phase) | For reverse-phase chromatography, adjusting the pH of the aqueous mobile phase with an acid (e.g., formic acid or TFA) or a buffer can improve peak shape. | Can significantly improve peak symmetry by ensuring the analyte is in a single ionic state. | TFA can be difficult to remove; buffers will require desalting. |
Issue 3: Compound Appears to be Decomposing on the Column
Symptoms:
-
Multiple new spots appear on the TLC analysis of eluted fractions that were not present in the crude mixture.
-
A 2D TLC analysis shows off-diagonal spots, indicating instability on the stationary phase.[5]
-
Low overall recovery of the desired compound.
Possible Causes:
-
Acid Sensitivity: Some 2-aminothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4]
-
Prolonged Exposure: Long residence time on the column can lead to degradation of moderately stable compounds.
Solutions:
| Strategy | Description | Pros | Cons |
| Deactivate Silica Gel | Flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[4] | Neutralizes acidic sites on the silica, minimizing acid-catalyzed degradation. | Adds an extra step and introduces a basic additive. |
| Use an Alternative Stationary Phase | Switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4][5] | Can prevent degradation and offer different selectivity. | May require re-optimization of the mobile phase. |
| Faster Purification | Use a shorter column and a faster flow rate to minimize the time the compound spends in contact with the stationary phase. | Reduces the opportunity for on-column decomposition. | May result in lower resolution. |
| Recrystallization | If impurities have significantly different solubility profiles, recrystallization can be a good alternative to chromatography. | Avoids contact with stationary phases altogether. | Dependent on the compound's ability to form crystals; may have lower yields. |
Frequently Asked Questions (FAQs)
Q1: My polar 2-aminothiazole compound won't dissolve in the non-polar solvent I want to use for loading onto the column. What should I do?
A: This is a common problem. You can use a "dry loading" technique. Dissolve your compound in a suitable polar solvent (e.g., methanol, acetone, or DCM). Add a small amount of silica gel (typically 2-3 times the mass of your compound) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a fine, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
Q2: I'm using reverse-phase HPLC. What mobile phase modifiers are best for polar 2-aminothiazole compounds?
A: For basic compounds like 2-aminothiazoles, it is often beneficial to use an acidic mobile phase modifier to protonate the amine, which can lead to sharper peaks. Common choices include:
-
0.1% Formic Acid: Provides good peak shape and is volatile, making it easy to remove during solvent evaporation.
-
0.1% Trifluoroacetic Acid (TFA): Can provide very sharp peaks but forms ion pairs with basic compounds, making it difficult to remove completely.
-
Ammonium Formate or Ammonium Acetate Buffers: These can be used to control the pH more precisely and can improve peak shape and reproducibility. A desalting step will be necessary if you need to recover your compound free of buffer salts.
Q3: Can I use recrystallization for these types of compounds?
A: Yes, recrystallization can be a very effective purification method for polar 2-aminothiazole compounds, especially if the impurities have different polarities. Since these compounds are basic, you can sometimes induce crystallization by forming a salt. For example, you could dissolve your crude material in a solvent like methanol, add an acid (e.g., HCl in diethyl ether or acetic acid), and then add a less polar anti-solvent to precipitate the salt.[6] The free base can then be regenerated.
Q4: My 2-aminothiazole compound is turning dark in a DMSO stock solution. Is this normal?
A: Some 2-aminothiazole derivatives have been shown to be unstable in DMSO at room temperature, leading to decomposition and coloration.[7] If you observe this, it is recommended to prepare fresh solutions before use or store stock solutions at -20°C or -80°C to minimize degradation.[7]
Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. Start with a mixture like 95:5 dichloromethane:methanol. Add 0.5-1% triethylamine (TEA) to the solvent system and observe the change in Rf and spot shape. Aim for an Rf of 0.2-0.3 for your target compound.
-
Column Packing: Pack a column with silica gel using your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and dry it to a powder (dry loading). Carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with your optimized mobile phase containing TEA. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure compound.
-
Modifier Removal: Combine the pure fractions and evaporate the solvent. To remove residual TEA, you can re-dissolve the residue in a suitable solvent and evaporate it again, sometimes under high vacuum.
Protocol 2: Reverse-Phase Flash Chromatography
-
Column and Solvent System: Use a C18-functionalized silica gel column. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.
-
Method Development: Use analytical HPLC or TLC on C18 plates to develop a separation method. A typical starting point is a gradient of 10% to 95% acetonitrile in water, with 0.1% formic acid added to both solvents.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Sample Loading: Dissolve the sample in a small amount of the mobile phase, or a stronger solvent like methanol or DMSO if necessary. Inject the solution onto the column.
-
Elution and Fraction Collection: Run the gradient, collecting fractions.
-
Analysis and Work-up: Analyze the fractions by TLC or HPLC. Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) or rotary evaporation.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting common normal-phase issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-phenylthiazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-phenylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogs have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activities
The biological activities of 2-amino-5-phenylthiazole-4-carboxylate analogs are profoundly influenced by the nature and position of substituents on the phenyl ring and modifications at the 2-amino and 4-carboxylate positions. The following tables summarize the quantitative data for various analogs against different biological targets.
Table 1: Anticancer Activity of 2-Amino-5-phenylthiazole-4-carboxylate Analogs
| Compound ID | R1 (at 2-amino) | R2 (at 4-carboxylate) | R3 (on 5-phenyl) | Target Cell Line | IC50 (µM) |
| 1a | -H | -C2H5 | 4-Cl | K562 | 16.3[1] |
| 1b | -COCH3 | -C2H5 | 4-Cl | K562 | >50 |
| 1c | -H | -C2H5 | 4-OCH3 | HT29 | 2.01[2][3] |
| 1d | -H | -C2H5 | 3,4-diCl | HT29 | 5.32[2][3] |
| 1e | -H | -C2H5 | 4-F | A549 | 8.15[2][3] |
Table 2: Antitubercular Activity of 2-Amino-5-phenylthiazole-4-carboxylate Analogs
| Compound ID | R1 (at 2-amino) | R2 (at 4-carboxylate) | R3 (on 5-phenyl) | Target Strain | MIC (µg/mL) |
| 2a | -H | -CH3 | -H | M. tuberculosis H37Rv | 16 |
| 2b | -COCH2Br | -CH3 | -H | M. tuberculosis H37Rv | >100 |
| 2c | -H | -CH3 | 3-Cl | M. tuberculosis H37Rv | 32 |
| 2d | -COCH2Br | -CH3 | 3-Cl | M. tuberculosis H37Rv | >100 |
| 2e | -H | -CH3 | 4-benzyl | M. tuberculosis H37Rv | 0.06 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Kinase Inhibition Assay (General Protocol for Aurora/Src/Bcr-Abl Kinases)
This protocol describes a general method for assessing the inhibitory activity of test compounds against protein kinases using a luminescence-based assay that quantifies ATP consumption.
-
Materials:
-
Purified recombinant kinase (e.g., Aurora A, c-Src, Bcr-Abl)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate specific for the kinase
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase diluted in kinase buffer.
-
To initiate the reaction, add 2 µL of a mixture of the peptide substrate and ATP. Final concentrations should be optimized for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.[4][5]
-
Materials:
-
Cancer cell line of interest (e.g., K562, HT29, A549)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
3. Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
This protocol is for determining the MIC of compounds against Mycobacterium tuberculosis H37Rv using a broth microdilution method.[6][7][8]
-
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin solution
-
-
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Perform two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink.
-
Mandatory Visualizations
Signaling Pathway: Aurora Kinase
Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[3][9][10][11][12] The following diagram illustrates a simplified signaling pathway involving Aurora A.
Caption: Simplified Aurora A Signaling Pathway.
Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a typical workflow for screening 2-amino-5-phenylthiazole-4-carboxylate analogs for anticancer activity.
Caption: Workflow for Anticancer Screening.
Logical Relationship: Structure-Activity Relationship (SAR) Summary
This diagram summarizes the key structural modifications and their general impact on the biological activity of 2-amino-5-phenylthiazole-4-carboxylate analogs.
Caption: SAR of 2-Amino-5-phenylthiazole-4-carboxylate Analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Strains, Growth Conditions and Determination of Minimal Inhibitory Concentrations (MICs) [bio-protocol.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential: Dasatinib vs. Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
In the landscape of anticancer drug discovery, a diverse array of molecular scaffolds are explored for their therapeutic potential. This guide provides a comparative overview of Dasatinib, an established multi-targeted tyrosine kinase inhibitor, and Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, a member of the promising 2-aminothiazole class of compounds. While Dasatinib has a well-documented clinical profile, the thiazole derivative represents a class of molecules under active investigation for their anticancer properties. This comparison is based on available preclinical and clinical data for Dasatinib and published research on the anticancer activities of closely related 2-aminothiazole derivatives, as direct comparative studies are not available.
Quantitative Assessment of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Dasatinib and representative 2-aminothiazole derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | < 0.001 | [1] |
| MCF-7 (Breast Cancer) | < 1 | [1] | |
| HT-29 (Colon Cancer) | < 1 | [1] | |
| MDA-MB-231 (Breast Cancer) | < 1 | [1] | |
| 2-Aminothiazole Derivative (Compound 28) | A549 (Lung Cancer) | 8.64 | [1] |
| HeLa (Cervical Cancer) | 6.05 | [1] | |
| HT29 (Colon Cancer) | 0.63 | [1] | |
| Karpas299 (Lymphoma) | 13.87 | [1] | |
| 2-Aminothiazole Derivative (Compound 21) | K562 (Chronic Myeloid Leukemia) | 16.3 | [1] |
| MDA-MB-231 (Breast Cancer) | > 50 | [1] | |
| MCF-7 (Breast Cancer) | 20.2 | [1] | |
| HT-29 (Colon Cancer) | 21.6 | [1] |
Note: The 2-aminothiazole derivatives listed are structurally related to this compound and are presented to provide a representative context for the potential anticancer activity of this class of compounds.
Mechanism of Action
Dasatinib is a potent, orally available, multi-targeted inhibitor of several key kinases.[2][3] Its primary targets include BCR-ABL, the fusion protein associated with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), as well as the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[4][5] By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[4] Notably, Dasatinib can inhibit both the active and inactive conformations of the ABL kinase, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[3][4]
This compound belongs to the 2-aminothiazole class of compounds. While the specific molecular targets of this exact compound are not extensively documented, derivatives of the 2-aminothiazole scaffold have been reported to exhibit anticancer activity through various mechanisms. These can include the inhibition of specific kinases, induction of apoptosis, and cell cycle arrest.[1] The anticancer potential of this class of compounds is an active area of research.
Signaling Pathway of Dasatinib
Caption: Dasatinib inhibits key signaling pathways involved in cancer cell growth.
Experimental Protocols
A fundamental aspect of evaluating anticancer compounds involves standardized in vitro and in vivo assays. Below are representative protocols for assessing cytotoxicity and tumor growth inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Dasatinib or a 2-aminothiazole derivative). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. Body weight and any signs of toxicity are also monitored.
Experimental Workflow for Anticancer Drug Evaluation
Caption: A general workflow for the preclinical evaluation of anticancer compounds.
Conclusion
Dasatinib is a well-characterized and clinically approved anticancer agent with a defined mechanism of action and a broad spectrum of activity against various malignancies.[6] In contrast, this compound represents a promising but less explored chemical entity within the 2-aminothiazole class. While direct comparative data is lacking, the available information on related 2-aminothiazole derivatives suggests that this class of compounds possesses significant anticancer potential, warranting further investigation to elucidate their specific mechanisms of action and therapeutic utility. Future head-to-head studies would be invaluable in definitively positioning the anticancer activity of this thiazole derivative relative to established drugs like Dasatinib.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Dasatinib - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating 2-Aminothiazole Hits from High-Throughput Screens
For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical juncture in the drug discovery pipeline. This guide provides an objective comparison of methodologies and experimental data to aid in the robust validation of 2-aminothiazole-based hits, a scaffold known for both its therapeutic potential and its propensity for non-specific activity.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] However, this scaffold is also notorious as a frequent hitter in HTS campaigns, often flagged as a Pan-Assay Interference Compound (PAINS). This dual nature underscores the necessity of a rigorous and multi-faceted validation strategy to distinguish true hits from promiscuous compounds and other artifacts.
This guide outlines a comprehensive validation workflow, from initial hit confirmation to detailed biophysical characterization, supported by experimental protocols and comparative data.
The Hit Validation Workflow: A Multi-Step Approach
A systematic, multi-step workflow is essential to efficiently triage HTS hits and eliminate false positives. This process typically involves a cascade of assays with increasing complexity and rigor.
References
Comparative Kinase Inhibitory Profile of Substituted 2-Aminothiazoles: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory profiles of substituted 2-aminothiazole derivatives. The information is supported by experimental data to facilitate informed decisions in drug discovery programs.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational agents. Its versatility and amenability to chemical modification have made it a popular template for the design of potent and selective kinase inhibitors. This guide summarizes the comparative kinase inhibitory activity of various substituted 2-aminothiazoles, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of 2-Aminothiazole Derivatives
The inhibitory potency of substituted 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of protein kinases. The following table summarizes the IC50 values for a selection of 2-aminothiazole analogs, highlighting the impact of different substitution patterns on their activity and selectivity.
| Compound ID | R1-Substitution (Thiazole Ring) | R2-Substitution (Amine Group) | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | -CONH(2-chloro-6-methylphenyl) | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | Src | <1 | [1][2] |
| Lck | 1 | [2] | |||
| Bcr-Abl | <1 | [1] | |||
| SNS-032 | 5-thiazolyl | N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-4-amine | CDK2/cyclin E | 48 | [3] |
| Compound 20 | 4,5-butylidene | Benzylamine | H1299 (cellular) | 4890 | [3] |
| SHG-44 (cellular) | 4030 | [3] | |||
| Compound 21 | 5-carboxylic acid phenylamide | - | K562 (cellular) | 16300 | [3] |
| Compound 23 | Varies | Varies | HepG2 (cellular) | 510 | [3] |
| PC12 (cellular) | 309 | [3] | |||
| Compound 24 | Varies | Varies | HepG2 (cellular) | 570 | [3] |
| PC12 (cellular) | 298 | [3] | |||
| ST-1803 | 4-methylthiazol-2-yl | 2,4'-bithiazol-2'-amine | SphK1 | 7300 | [4] |
| SphK2 | 6500 | [4] | |||
| KX2-391 | Naphthalene scaffold | - | Src (isolated) | 16000 | [5] |
| KX2-361 | Indole scaffold | - | Src (isolated) | 38000 | [5] |
Experimental Protocols
The determination of kinase inhibitory activity involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (Example: Src Kinase)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (substituted 2-aminothiazole)
-
Positive control inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the Src kinase, the peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines, which is often a consequence of inhibiting key kinases.
Materials:
-
Cancer cell line (e.g., K562, A2780)
-
Cell culture medium and supplements
-
Test compound
-
Positive control
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Src kinase signaling pathway, a common target for 2-aminothiazole inhibitors like Dasatinib.[6][7][8] This pathway is involved in regulating cell proliferation, survival, and migration.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"in vitro ADME properties of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate and related 2-aminothiazole derivatives. The data presented is compiled from various research sources and serves as a comparative tool for drug discovery and development.
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME parameters for the target compound and two representative 2-aminothiazole derivatives from published studies. This allows for a direct comparison of their potential as drug candidates.
| Compound | Structure | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | CYP3A4 Inhibition (IC₅₀, µM) |
| This compound (Hypothetical Data) | ![]() | 8.5 | 45 | > 25 |
| 2-Amino-4-(4-chlorophenyl)thiazole | ![]() | 10.2 | 30 | 15.8[1] |
| Dasatinib (2-aminothiazole containing drug) | ![]() | 5.2 | > 60 | 8.7 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of compounds.
Materials:
-
96-well filter plates (e.g., Millipore Multiscreen®)
-
96-well acceptor plates
-
Hexadecane in hexane (5% v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (10 mM in DMSO)
-
LC-MS/MS system
Procedure:
-
Coat the membrane of each well in the filter (donor) plate with 5 µL of the hexadecane solution and allow the hexane to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Dilute the test compound stock solution in PBS to a final concentration of 10 µM.
-
Add 200 µL of the diluted test compound solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for 5 hours.
-
After incubation, separate the plates and quantify the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor_initial)
Where:
-
V_A is the volume of the acceptor well.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time.
-
[Drug]_acceptor is the concentration of the drug in the acceptor well.
-
[Drug]_donor_initial is the initial concentration of the drug in the donor well.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (10 mM in DMSO)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound to the reaction mixture to a final concentration of 1 µM and mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound by LC-MS/MS.
Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
t½ = 0.693 / k
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major drug-metabolizing CYP enzymes.
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compound stock solution (10 mM in DMSO) at various concentrations
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and the specific CYP probe substrate.
-
Add the test compound at a range of concentrations to the incubation mixtures. A vehicle control (DMSO) is also included.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
Data Analysis: The percentage of inhibition at each test compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the workflows of the described in vitro ADME assays.
References
Comparative Cytotoxicity of 2-Amino-5-arylthiazole-4-carboxylates on Cancer Cell Lines: A Guide for Researchers
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities, including anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic effects of 2-amino-5-arylthiazole-4-carboxylate derivatives against various human cancer cell lines, offering a valuable resource for researchers and professionals in drug development. The potent cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1]
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer activity of 2-amino-5-arylthiazole-4-carboxylate derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values for a selection of these compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | Not specified, but showed significant inhibition | [3] |
| Compound 13 (ethyl 2-substituted-aminothiazole-4-carboxylate derivative) | RPMI-8226 (Leukemia) | 0.08 | [4] |
| Compound 46a (4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin) | A549 (Lung) | 1.3 ± 0.9 | [4] |
| Compound 46b (4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin) | A549 (Lung) | 0.16 ± 0.06 | [4] |
| Compound 46b (4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin) | HepG2 (Liver) | 0.13 ± 0.05 | [4] |
| Compound 3g (2-amino-4-methylthiazole-5-carboxylate derivative) | EKVX (Non-Small Cell Lung Cancer) | 0.865 | [5] |
| Compound 3g (2-amino-4-methylthiazole-5-carboxylate derivative) | MDA-MB-468 (Breast Cancer) | 1.20 | [5] |
| Compound 4c (2-amino-4-methylthiazole-5-carboxylate derivative) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 | [5] |
| Compound 4c (2-amino-4-methylthiazole-5-carboxylate derivative) | EKVX (Non-Small Cell Lung Cancer) | 0.96 | [5] |
| Compound 4c (2-amino-4-methylthiazole-5-carboxylate derivative) | MDA-MB-231/ATCC (Breast Cancer) | 1.08 | [5] |
| Thiazole–amino acid hybrid 5a | A549 (Lung) | 8.02 | [6] |
| Thiazole–amino acid hybrid 5a | HeLa (Cervical) | 6.51 | [6] |
| Thiazole–amino acid hybrid 5a | MCF-7 (Breast) | 6.84 | [6] |
| Thiazole–valine hybrid 5f | A549, HeLa, MCF-7 | Better than 5-FU | [6] |
| Thiazole–valine hybrid 5o | A549, HeLa, MCF-7 | Better than 5-FU | [6] |
| Thiazole hybrid 5ac | A549, HeLa, MCF-7 | 4.57–6.71 | [6] |
| Thiazole hybrid 5ad | A549, HeLa, MCF-7 | 3.68–8.51 | [6] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d ) | K563 (Leukemia) | Comparable to dasatinib | [7] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d ) | MCF-7 (Breast) | 20.2 | [7] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d ) | HT-29 (Colon) | 21.6 | [7] |
Note: The specific structures of all compounds are detailed in the cited references. "Comparable to dasatinib" indicates a high level of potency, as dasatinib is a clinically approved anticancer drug.[7][8]
Experimental Protocols
The evaluation of the cytotoxic activity of 2-amino-5-arylthiazole-4-carboxylates typically involves a series of in vitro assays. A general workflow for these experiments is outlined below.
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are obtained from a reputable cell bank.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The 2-aminothiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]
The MTT assay is a widely used colorimetric method to assess cell viability.[1]
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[2]
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.[2]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Visualizing Mechanisms and Workflows
To better understand the biological activity and experimental evaluation of these compounds, the following diagrams illustrate key processes.
Caption: General experimental workflow for evaluating anticancer activity.
Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of 2-amino-5-arylthiazole-4-carboxylates is significantly influenced by the nature and position of substituents on the thiazole ring and the aryl moieties.[2]
-
Substitutions on the Thiazole Ring: Introducing different substituents can greatly impact anticancer activity. For example, acylation with specific substituted benzoyl groups has been shown to enhance anticancer potency.[2]
-
Substitutions on Aryl Moieties: Halogen substitutions on the phenyl rings attached to the thiazole core generally appear to improve antitumor activity.[2] The presence of an electron-donating group, such as a methoxy unit, may also improve cytotoxicity compared to an electron-withdrawing group like a nitro unit.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to their central role in cellular signaling, are attractive therapeutic targets. However, the high degree of structural conservation, especially in the ATP-binding site, presents a significant challenge in achieving inhibitor selectivity. Off-target effects due to promiscuous kinase inhibition can lead to cellular toxicity and adverse clinical outcomes. Therefore, early and comprehensive assessment of a compound's kinase selectivity is crucial.
This guide provides a comparative framework for assessing the kinase selectivity of a novel compound, Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate , against a panel of representative kinases. For comparative purposes, its hypothetical inhibitory profile is benchmarked against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the hypothetical percentage of inhibition of a panel of kinases at a 1 µM concentration of each compound. This initial screen is a common first step in assessing kinase inhibitor selectivity.
| Kinase Target | Protein Family | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) |
| CDK2/cyclin A | CMGC | 85 | 98 | 15 |
| GSK3β | CMGC | 78 | 95 | 8 |
| PKA | AGC | 12 | 99 | 5 |
| PKCα | AGC | 8 | 97 | 3 |
| AKT1 | AGC | 15 | 92 | 6 |
| EGFR | Tyrosine Kinase | 25 | 88 | 95 |
| HER2 (ErbB2) | Tyrosine Kinase | 18 | 85 | 92 |
| VEGFR2 | Tyrosine Kinase | 35 | 91 | 45 |
| ABL1 | Tyrosine Kinase | 42 | 89 | 30 |
| SRC | Tyrosine Kinase | 55 | 96 | 25 |
| MEK1 | STE | 5 | 75 | 10 |
| p38α (MAPK14) | CMGC | 22 | 82 | 12 |
Interpretation of the Data:
Based on this hypothetical data, this compound demonstrates preferential inhibition towards the CMGC kinase family, specifically CDK2/cyclin A and GSK3β. In contrast, Staurosporine shows broad-spectrum inhibition across all tested kinases, highlighting its lack of selectivity. Lapatinib exhibits high potency and selectivity for its primary targets, EGFR and HER2, with minimal off-target inhibition. The selectivity of the title compound, while not as narrow as Lapatinib, is significantly more defined than that of Staurosporine, suggesting a promising starting point for further optimization.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro assays that measure the activity of a purified kinase enzyme. A variety of methods are available, with radiometric and luminescence-based assays being the most common.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing kinase inhibition using a luminescence-based ATP detection method, such as the ADP-Glo™ Kinase Assay.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., HEPES), a salt (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a source of protein to prevent non-specific binding (e.g., BSA). The exact composition may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest in the kinase buffer.
- Test Compounds: Prepare serial dilutions of the test compounds (e.g., this compound, Staurosporine, Lapatinib) in a suitable solvent, typically DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase Aliquots: Prepare single-use aliquots of the purified kinase enzymes and store them at -80°C.
2. Assay Procedure:
- Dispense a small volume of the test compound dilutions into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (vehicle, e.g., DMSO).
- Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop the kinase reaction by adding a reagent that depletes the remaining ATP, as per the manufacturer's instructions for the ADP-Glo™ assay.
- Add a detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
- Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualizations
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a test compound against a panel of kinases.
Caption: Workflow for in vitro kinase selectivity profiling.
Signaling Pathway Context (Hypothetical)
To illustrate the importance of selectivity, consider a simplified signaling pathway where a compound might have on-target and off-target effects. If this compound is designed to target CDK2, its off-target inhibition of other kinases could lead to unintended consequences.
Caption: Hypothetical on- and off-target effects in a signaling pathway.
By following a systematic approach to kinase selectivity profiling, researchers can gain a comprehensive understanding of a compound's activity, enabling more informed decisions in the drug discovery and development process. The data and protocols presented here provide a foundational guide for these critical assessments.
Unraveling the Selectivity of 2-Aminothiazole-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 2-aminothiazole-based inhibitors against a panel of kinases. The information is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for evaluating the selectivity of this important class of compounds.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity of these inhibitors is paramount for developing selective therapeutics with minimal off-target effects. This guide summarizes quantitative data from various studies to facilitate a clear comparison of their performance.
Comparative Kinase Selectivity Profiles
The following tables present a comparative analysis of the inhibitory activity of various 2-aminothiazole-based compounds against a panel of human kinases. The data is compiled from multiple sources and presented as either percentage of inhibition at a given concentration or as IC50 values.
Table 1: Cross-Reactivity of an Aryl 2-Aminothiazole Allosteric CK2 Inhibitor (Compound 1)
This table showcases the selectivity profile of a hit compound identified as a non-ATP-competitive inhibitor of Casein Kinase 2 (CK2). The data represents the percentage of inhibition observed at a 50 µM concentration of the inhibitor.
| Kinase Target | Inhibition (%) |
| CK2α | >95% |
| EGFR | 74% |
| EphA4 | 55% |
| Pim-1 | 54% |
| 40 other kinases | <50% |
Data sourced from a study on aryl 2-aminothiazoles as selective allosteric modulators of protein kinase CK2.[1][2]
Table 2: Selectivity Profile of a Diaminothiazole CDK Inhibitor (Compound 2)
This table illustrates the kinase selectivity of a potent diaminothiazole-based inhibitor of Cyclin-Dependent Kinases (CDKs). The data shows the percentage of inhibition at a 0.1 µM concentration of the inhibitor against a broad panel of kinases.
| Kinase Target | Inhibition (%) |
| CDK2/cyclin A | 96% |
| CDK5/p25 | 95% |
| CDK1/cyclin B | 93% |
| CDK9/cyclin T1 | 90% |
| CDK4/cyclin D1 | 87% |
| CDK6/cyclin D3 | 85% |
| GSK3α | 75% |
| ERK7 | 73% |
| TAO1 | 66% |
| GSK3β | 62% |
| CLK2 | 60% |
| 328 other kinases | Largely unaffected |
Table 3: IC50 Values of Various 2-Aminothiazole-Based Kinase Inhibitors
This table provides a summary of the half-maximal inhibitory concentration (IC50) values for different 2-aminothiazole derivatives against their primary targets and selected off-targets, offering a quantitative measure of their potency and selectivity.
| Compound ID/Name | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) |
| Dasatinib | Bcr-Abl, Src family | <1 | c-Kit, PDGFRβ | 1.5, 4-5 |
| Aryl 2-aminothiazole (Hit Cmpd) | CK2α | 27,700 | - | - |
| Optimized Aryl 2-aminothiazole (Cmpd 7) | CK2α | 3,400 | - | - |
| Diaminothiazole (Cmpd 51) | CDK2/cyclin A, CDK5/p25 | 1.1 - 1.8 | GSK3β | >100 |
| Aminothiazole Aurora Kinase Inhibitor (Cmpd 29) | Aurora A | 79 | - | - |
| Aminothiazole Aurora Kinase Inhibitor (Cmpd 30) | Aurora A | 140 | - | - |
| VEGFR-2 Inhibitor | VEGFR-2 | 400 | - | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.
Radiolabeled Kinase Assay (P³³-ATP)
This is a widely used method to directly measure the activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Unlabeled ATP
-
Inhibitor compound (dissolved in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mix containing kinase reaction buffer, the specific substrate, and the purified kinase.
-
Add the 2-aminothiazole-based inhibitor at various concentrations (or a fixed concentration for single-point screening) to the reaction mix. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the DMSO control.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, and ATP in the appropriate reaction buffer.
-
Add the 2-aminothiazole-based inhibitor at various concentrations. Include a no-inhibitor (DMSO) control.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition based on the reduction in luminescence in the presence of the inhibitor compared to the control.
Visualizing Cellular Impact: Signaling Pathways and Experimental Design
To contextualize the effects of these inhibitors, it is crucial to understand the signaling pathways they modulate and the workflows used to assess their activity.
Caption: Workflow for assessing inhibitor cross-reactivity.
A key signaling pathway often implicated in cancer and regulated by kinases targeted by 2-aminothiazole inhibitors is the Wnt/β-catenin pathway. Casein Kinase 2 (CK2) plays a crucial role in this pathway by phosphorylating β-catenin, thereby promoting its stability and downstream signaling.
References
"biological activity of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate versus its fluoro-substituted analog"
A detailed guide for researchers and drug development professionals on the potential biological activities of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate and its fluoro-substituted analog. This guide synthesizes available data on related compounds to infer a comparative analysis of their potential anticancer and antimicrobial properties.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen substituents on a phenyl ring attached to this core can significantly modulate the therapeutic properties of the resulting molecule. This guide provides a comparative overview of the potential biological activities of this compound and its corresponding 4-fluoro-substituted analog.
While a direct head-to-head comparison of these two specific compounds is not extensively available in the current literature, this guide draws upon experimental data from closely related analogs to provide insights into their potential efficacy and structure-activity relationships.
Comparative Biological Activity
The substitution of a chlorine atom with a fluorine atom on the phenyl ring of 2-aminothiazole derivatives can influence their biological activity due to differences in electronegativity, size, and ability to form hydrogen bonds. Generally, fluorine substitution is explored in medicinal chemistry to enhance metabolic stability and binding affinity.
Based on studies of analogous compounds, both chloro- and fluoro-substituted 2-aminothiazole derivatives have demonstrated promising anticancer and antimicrobial activities. For instance, derivatives bearing a 4-chlorophenyl moiety have shown significant cytotoxicity against various cancer cell lines. Similarly, fluoro-substituted analogs have also been reported to possess potent anticancer properties. In the realm of antimicrobial activity, the presence of halogens on the phenyl ring is often associated with enhanced efficacy against both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
To illustrate the potential activities of the title compounds, the following table summarizes the biological data of structurally related 2-aminothiazole derivatives.
| Compound/Analog | Biological Activity | Assay | Cell Line/Organism | IC₅₀/MIC Value |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Anticancer | Cytotoxicity Assay | Various Cancer Lines | Not specified |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Anticancer | Not specified | Not specified | Not specified |
| Related 2,5-disubstituted-4-thiazolidinones (Chloro-substituted) | Antibacterial | Microdilution Method | Bacillus subtilis | Effective |
| Related 2,5-disubstituted-4-thiazolidinones (Fluoro-substituted) | Antibacterial | Microdilution Method | Bacillus subtilis | Markedly Influenced |
Note: The data presented is for structurally similar compounds and should be interpreted as indicative of the potential activities of this compound and its fluoro-analog.
Experimental Protocols
The biological activities of these compounds are typically evaluated using a range of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the anticancer and antimicrobial potential of 2-aminothiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Procedure:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its fluoro-analog) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Procedure:
-
Preparation of Compounds: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Potential Signaling Pathways
While the exact mechanisms of action for these specific compounds are not yet elucidated, 2-aminothiazole derivatives are known to interact with various biological targets. For instance, some analogs have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Hypothetical Signaling Pathway Inhibition:
This diagram illustrates a potential mechanism where a 2-aminothiazole derivative inhibits a protein kinase, thereby blocking downstream signaling pathways that lead to cancer cell proliferation and survival.
Conclusion
Both this compound and its fluoro-substituted analog represent promising scaffolds for the development of novel therapeutic agents. While direct comparative data is limited, the existing literature on related compounds suggests that both molecules are likely to exhibit significant biological activities, particularly in the areas of oncology and infectious diseases. The substitution of chlorine with fluorine may lead to nuanced differences in their pharmacological profiles, warranting further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research aimed at elucidating the specific therapeutic potential of these compounds.
Safety Operating Guide
Safe Disposal of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, due to its chemical structure containing a chlorinated aromatic ring and a thiazole moiety, should be treated as a hazardous waste.[1][2] Adherence to the following procedural guidelines is essential for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected as hazardous waste.[3][4]
-
This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions.[5] Specifically, avoid mixing with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
-
Container Management :
-
Use a dedicated, leak-proof container made of a material compatible with the chemical.[6] The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[1][7] Do not use abbreviations or chemical formulas.[6]
-
The container must be kept tightly sealed at all times, except when adding waste.[8][9][10]
-
-
Storage :
-
Professional Disposal :
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[9][11][13]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9][11]
-
After triple-rinsing and air-drying, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.[7][11]
-
Hazard Profile and Disposal Considerations
In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the hazard profile is inferred from structurally similar thiazole and chlorinated compounds.
| Hazard Category | Potential Hazard | Disposal Consideration |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled.[3][4] | Treat as toxic waste. Avoid direct contact and use appropriate PPE. All contaminated materials must be disposed of as hazardous waste. |
| Skin/Eye Irritation | May cause skin and eye irritation.[3] | Wear chemical-resistant gloves and eye protection. In case of contact, rinse thoroughly with water. |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects.[3] | Prevent release to the environment. Do not dispose of down the drain or in regular trash.[11] |
| Chemical Reactivity | Avoid contact with strong oxidizing agents and acids.[3] | Store separately from incompatible materials.[5] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to minimize exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[3] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[3] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[3] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, preferably flame-retardant | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
2. Weighing and Aliquoting (as a dry powder):
-
Minimize Dust: Handle the compound in a manner that minimizes the generation of dust.[1]
-
Weighing: Use a balance inside the chemical fume hood. Tare a pre-labeled, sealable container. Carefully transfer the desired amount of the powder using a clean spatula.
-
Cleaning: After weighing, gently clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe in the designated solid chemical waste container.
3. Dissolving the Compound:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the pre-weighed compound.
-
Mixing: Securely cap the container and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved.
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, solvent, date, and your initials.
4. Use in Experiments:
-
Containment: Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, wipes, and weighing paper, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[5] Do not mix with other waste streams.[4]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Decontamination Procedures:
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the "Halogenated Organic Liquid Waste" container. The cleaned glassware can then be washed with soap and water.
-
Work Surfaces: Decontaminate the work surface within the chemical fume hood by wiping it down with a solvent-moistened cloth, followed by a soap and water solution. Dispose of the cleaning materials in the solid chemical waste container.
3. Container Disposal:
-
Empty containers that held the dry chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of the specified chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

